Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-5-11-7-3-2-4-10-8(6)7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOJQCBWPFHMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662724 | |
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952800-39-4 | |
| Record name | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60662724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" molecular weight
Technical Whitepaper: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Subtitle: Physicochemical Profiling, Synthetic Methodologies, and Applications in Kinase Inhibitor Design
Executive Summary
This compound (CAS: 952800-39-4) represents a critical scaffold in modern medicinal chemistry, particularly within the fragment-based drug discovery (FBDD) landscape. As a derivative of the 5-azaindole (pyrrolo[3,2-b]pyridine) framework, this molecule offers a distinct electronic and steric profile compared to its more common isomer, 7-azaindole.
This guide provides a rigorous technical analysis of the molecule, focusing on its precise molecular weight characteristics, synthetic pathways for C3-functionalization, and its utility as a pharmacophore in targeting enzymes such as Acetyl-CoA Carboxylase (ACC1) and various kinases.
Part 1: Physicochemical Characterization
In precision drug development, "Molecular Weight" is not a singular integer but a distribution critical for mass spectrometry validation and ligand efficiency (LE) calculations.
Molecular Weight & Isotopic Distribution
For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between monoisotopic mass and average molecular weight is paramount.
| Parameter | Value | Technical Context |
| Chemical Formula | C₉H₈N₂O₂ | Core 5-azaindole fused ring with methyl ester.[1] |
| Average Molecular Weight | 176.17 g/mol | Used for molarity calculations and bulk stoichiometry. |
| Monoisotopic Mass | 176.0586 Da | The mass of the molecule containing only the most abundant isotopes ( |
| Exact Mass | 176.058578 | Calculated using IUPAC standard atomic masses. |
| Heavy Atom Count | 13 | Relevant for Ligand Efficiency (LE) metrics. |
Solubility & Lipophilicity Profile
The 5-azaindole core is significantly more polar than the indole analogue due to the pyridine nitrogen.
-
cLogP (Predicted): ~1.2 – 1.5
-
H-Bond Donors: 1 (Pyrrole N-H)
-
H-Bond Acceptors: 3 (Pyridine N, Ester Carbonyl O, Ester Ether O)
-
pKa: The pyridine nitrogen (N4) is weakly basic (pKa ~ 4–5), allowing for protonation under acidic conditions, which aids in solubility during purification.
Part 2: Synthetic Methodologies
Synthesis of 3-substituted 5-azaindoles is synthetically challenging due to the electron-deficient nature of the pyridine ring, which deactivates the pyrrole ring towards electrophilic aromatic substitution (SEAr) compared to standard indoles.
The Trichloroacetyl Route (Recommended)
Direct Friedel-Crafts acylation or Vilsmeier-Haack formylation can be sluggish. The most robust, self-validating protocol involves the Trichloroacylation-Methanolysis sequence. This method avoids the use of unstable acid chlorides and provides a crystalline intermediate.
Mechanism:
-
Acylation: Reaction of 1H-pyrrolo[3,2-b]pyridine with trichloroacetyl chloride generates the C3-trichloroketone.
-
Haloform-type Cleavage: Treatment with sodium methoxide (NaOMe) in methanol effects a nucleophilic attack on the carbonyl, expelling the trichloromethyl anion (
) and forming the methyl ester.
Synthetic Pathway Visualization
Figure 1: Step-wise synthesis of this compound via the trichloroacetyl intermediate.
Part 3: Experimental Protocol
Objective: Synthesis of this compound on a 1.0 gram scale.
Safety Note: Trichloroacetyl chloride is corrosive and lachrymatory. Aluminum chloride (
Step 1: Formation of the Trichloroacetyl Intermediate
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Argon.
-
Solvation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 g, 8.46 mmol) in anhydrous dichloromethane (DCM, 20 mL).
-
Lewis Acid Addition: Cool the solution to 0°C. Add anhydrous Aluminum Chloride (
) (3.4 g, 25.4 mmol, 3.0 eq) portion-wise. The mixture may turn yellow/orange. -
Acylation: Add Trichloroacetyl chloride (1.9 mL, 16.9 mmol, 2.0 eq) dropwise over 10 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for the starting material (
) should disappear, replaced by a lower spot. -
Quench: Cool to 0°C. Carefully quench with ice-water (50 mL).
-
Isolation: Filter the precipitate (the intermediate is often insoluble in water/DCM biphasic mix). Wash with water and cold DCM. Dry under vacuum to yield the trichloroketone intermediate.
Step 2: Methanolysis to the Methyl Ester
-
Reaction: Suspend the dried intermediate in anhydrous Methanol (MeOH) (30 mL).
-
Catalysis: Add a catalytic amount of Sodium Methoxide (NaOMe) (0.5 M in MeOH, 1.0 mL). Note: If the reaction is slow, stoichiometric NaOMe can be used, but catalytic is often sufficient for this cleavage.
-
Reflux: Heat the mixture to reflux (65°C) for 4 hours.
-
Workup: Cool to RT. Concentrate the solvent to ~5 mL under reduced pressure.
-
Precipitation: Pour the residue into ice-water (50 mL). The product, This compound , will precipitate as a white to off-white solid.
-
Purification: Filter and wash with cold water. Recrystallize from MeOH/Water if necessary.
Part 4: Applications in Drug Discovery
The methyl ester moiety at C3 serves as a versatile "handle" for diversifying the scaffold into potent kinase inhibitors.
Acetyl-CoA Carboxylase (ACC1) Inhibition
Research indicates that 1H-pyrrolo[3,2-b]pyridine-3-carboxamides (derived from this ester) are potent inhibitors of ACC1, a key enzyme in fatty acid synthesis.[2]
-
Mechanism: The pyrrole NH acts as a hydrogen bond donor to the hinge region of the kinase/enzyme, while the pyridine Nitrogen (N4) provides a secondary acceptor interaction, distinct from the 7-azaindole (N7) interaction pattern.
-
Derivatization: The methyl ester is readily converted to amides via direct aminolysis or saponification-coupling sequences, allowing for the exploration of the solvent-exposed regions of the binding pocket.
Structural Bioisosterism
| Scaffold | H-Bond Donor | H-Bond Acceptor | Vector |
| Indole | N1-H | None | C3 |
| 7-Azaindole | N1-H | N7 (adjacent to bridgehead) | C3 |
| 5-Azaindole (Topic) | N1-H | N4 (distal from bridgehead) | C3 |
The 5-azaindole scaffold (pyrrolo[3,2-b]) shifts the H-bond acceptor vector, which can be crucial for avoiding steric clashes or picking up unique water-mediated contacts in the ATP-binding site that 7-azaindoles cannot access.
References
-
Sigma-Aldrich. this compound Product Specification & CAS 952800-39-4. Merck KGaA. Link
-
Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology. Link
-
Hayashi, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56605054 (Isomer Reference). Link
- Alvarez, M., et al. (1999). Synthesis of 3-acyl-azaindoles via Friedel-Crafts reaction. Journal of Heterocyclic Chemistry.
Sources
Technical Deep Dive: Synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Executive Summary & Strategic Analysis
The target molecule, Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (often referred to as the 4-azaindole-3-carboxylate methyl ester), represents a critical scaffold in modern medicinal chemistry. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] isomer places the pyridine nitrogen at the 4-position relative to the pyrrole ring. This structural nuance significantly alters the electronic landscape, often improving solubility and metabolic stability in kinase inhibitor design (e.g., JAK, VEGF pathways).
The Synthetic Challenge: Direct electrophilic substitution on azaindoles is complicated by the electron-deficient pyridine ring, which deactivates the system. However, the C3 position retains sufficient nucleophilicity due to the pyrrole nitrogen's lone pair donation.
Selected Pathway: This guide details the Friedel-Crafts Trichloroacetylation / Methanolysis route. This pathway is superior to direct Vilsmeier-Haack formylation or de novo ring synthesis for three reasons:
-
Regioselectivity: It exclusively targets C3, avoiding N1-acylation byproducts common with simple acyl chlorides.
-
Scalability: It avoids heavy metal catalysts (Pd/Cu) and uses inexpensive reagents (AlCl₃, Cl₃CCOCl).
-
Process Safety: The trichloroacetyl group serves as a highly reactive "masked" ester, allowing for mild alcoholysis.
Retrosynthetic Logic & Pathway Design
The strategic disconnection relies on the "Haloform-type" cleavage of a trichloromethyl ketone intermediate.
Detailed Experimental Protocol
Phase A: Friedel-Crafts Trichloroacetylation
Objective: Install the trichloroacetyl group at C3. Mechanism: The aluminum chloride (AlCl₃) serves a dual role: it complexes with the pyridine nitrogen (protecting it from acylation) and activates the trichloroacetyl chloride.
Reagents:
-
1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Aluminum Chloride (AlCl₃) (3.0 - 5.0 equiv)
-
Trichloroacetyl chloride (1.2 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher reflux temperatures.
Step-by-Step Workflow:
-
Complexation (Exothermic): In a flame-dried flask under N₂, suspend AlCl₃ (3 equiv) in anhydrous DCE. Cool to 0°C.
-
Substrate Addition: Add 1H-pyrrolo[3,2-b]pyridine portion-wise. Critical: The pyridine nitrogen will coordinate with AlCl₃, causing an exotherm and potentially forming a slurry. Allow to stir for 30 min at 0°C.
-
Acylation: Dropwise add trichloroacetyl chloride. The solution may darken.
-
Reaction: Warm to room temperature, then stir at 40-50°C for 4-6 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane) or LCMS. The product (trichloroketone) is usually less polar than the starting material.
-
-
Quench: Cool to 0°C. Slowly add MeOH (exothermic quench of excess AlCl₃).
Phase B: One-Pot Methanolysis (Esterification)
Objective: Convert the trichloroketone to the methyl ester. Mechanism: Nucleophilic attack of methoxide on the carbonyl, followed by the expulsion of the trichloromethyl anion (excellent leaving group), which is protonated to chloroform.
Reagents:
-
Methanol (Solvent/Reagent)
-
Base: Sodium Methoxide (NaOMe) (catalytic to stoichiometric) or Triethylamine (Et₃N).
Step-by-Step Workflow:
-
Solvent Swap (Optional but recommended): If DCE was used, concentrate the crude mixture and redissolve in MeOH.
-
Base Addition: Add NaOMe (25% in MeOH, 0.5 equiv) or Et₃N (2.0 equiv) to the crude trichloroketone solution.
-
Reflux: Heat to reflux (65°C) for 2-4 hours.
-
Observation: The trichloromethyl group cleaves as CHCl₃ (chloroform).
-
-
Workup:
-
Concentrate the methanol.
-
Resuspend in EtOAc and wash with Sat. NaHCO₃ and Brine.
-
Dry over Na₂SO₄ and concentrate.[1]
-
-
Purification: Recrystallization from MeOH/Water or Flash Chromatography (0-5% MeOH in DCM).
Critical Process Parameters (CPP) Table
| Parameter | Specification | Scientific Rationale |
| AlCl₃ Stoichiometry | >3.0 Equivalents | 1 eq complexes Pyridine-N; 1 eq activates Acyl-Cl; Excess ensures turnover. |
| Temperature (Phase A) | 0°C | Low temp prevents N-acylation; Heat drives C3-substitution on deactivated ring. |
| Quenching Rate | < 5 mL/min | Hydrolysis of AlCl₃ is violently exothermic; controlled addition prevents runaway. |
| Reaction Time (Phase B) | 2-4 Hours | Extended reflux can lead to ester hydrolysis if water is present. |
Mechanistic Pathway & Logic
The following diagram illustrates the electron flow and the crucial role of the trichloromethyl leaving group.
[1]
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (DMSO-d6, 400 MHz):
-
Ester Methyl: Singlet at
~3.8 - 3.9 ppm (3H). -
C2-Proton: Sharp singlet/doublet at
~8.1 - 8.3 ppm (Deshielded by the adjacent carbonyl). -
NH Proton: Broad singlet at
~12.0 - 12.5 ppm. -
Pyridine Protons: Characteristic splitting pattern for the [3,2-b] system (coupling constants
will differ from 7-azaindole).
-
-
LC-MS:
-
[M+H]+: Calculated for C9H8N2O2 = 177.06. Expect peak at 177.1 m/z .
-
Alternative Pathways (Why they were rejected)
-
Vilsmeier-Haack Formylation:
-
Method: POCl₃/DMF
Aldehyde Oxidation Esterification. -
Drawback: Oxidation of azaindole-3-carboxaldehydes can be sluggish and often requires silver oxide (Ag₂O) or permanganate, which generates heavy metal waste. The trichloroacetyl route effectively combines C-C bond formation and oxidation state adjustment in fewer steps.
-
-
Direct Lithiation (C2 vs C3):
-
Method: n-BuLi + Methyl Chloroformate.
-
Drawback: Lithiation of N-protected azaindoles typically occurs at C2 , not C3. Achieving C3 selectivity via lithiation requires complex blocking groups or halogen-dance rearrangements.
-
References
-
General Azaindole Acylation Methodology
- Title: "Regioselective Synthesis of 3-Substituted 7-Azaindoles" (Methodology adaptable to 4-azaindoles).
- Source:Journal of Organic Chemistry (ACS).
-
URL:[Link]
-
Synthesis of 4-Azaindole Derivatives
- Title: "Synthesis of Substituted 4- and 6-Azaindoles"
- Source:Journal of Organic Chemistry (1968).
-
URL:[Link]
- Commercial & Physical Data Validation: Title: "this compound Product Page" Source: Sigma-Aldrich / Merck.
-
Friedel-Crafts Mechanistic Insight
Sources
Biological activity of "Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate"
Scaffold Versatility in Kinase Inhibitor Design and Metabolic Modulation
Executive Summary
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 952800-39-4) represents a critical pharmacophore precursor in the design of small-molecule inhibitors targeting metabolic enzymes and protein kinases. Belonging to the 4-azaindole class (1H-pyrrolo[3,2-b]pyridine), this scaffold serves as a bioisostere of the ubiquitous indole moiety found in nature.
Unlike its 7-azaindole counterpart (widely utilized in drugs like Vemurafenib), the 4-azaindole core offers a distinct hydrogen bond donor/acceptor profile that modulates solubility and target selectivity. This guide details the biological potential of the methyl ester derivative, focusing on its role as a pivot for generating Acetyl-CoA Carboxylase (ACC1) inhibitors and p38 MAPK modulators.
Chemical Architecture & Properties[1][2]
The core structure consists of a pyridine ring fused to a pyrrole ring across the [3,2-b] bond. The methyl ester at the C3 position is the primary handle for diversification, typically via aminolysis to generate bioactive amides.
2.1 Structural Visualization
The following diagram illustrates the IUPAC numbering and the specific fusion orientation of the 4-azaindole scaffold.
Figure 1: Connectivity of this compound. Note the Pyridine Nitrogen at position 4 (4-azaindole).
2.2 Physicochemical Profile[1]
-
Molecular Formula: C9H8N2O2
-
Molecular Weight: 176.17 g/mol
-
Lipinski Compliance:
-
H-Bond Donors: 1 (Pyrrole NH)
-
H-Bond Acceptors: 3 (Pyridine N, Ester O, Carbonyl O)
-
cLogP: ~1.2 (Highly favorable for oral bioavailability)
-
-
Bioisosterism: The N4 nitrogen increases aqueous solubility compared to the parent indole while maintaining the flat, aromatic topology required for ATP-pocket binding.
Biological Activity & Pharmacological Applications[1][2][5][6][7][8][9][10][11][12]
The methyl ester itself is a pro-scaffold . Its biological utility is realized upon conversion to amides or acids, which engage specific binding pockets in enzymes.
3.1 Primary Target: Acetyl-CoA Carboxylase (ACC1)
Research indicates that amide derivatives of 1H-pyrrolo[3,2-b]pyridine-3-carboxylate are potent inhibitors of ACC1.[2] ACC1 is the rate-limiting enzyme in fatty acid synthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA.
-
Mechanism: The 4-azaindole core mimics the adenosine ring of ATP, binding to the ATP-grasp domain of ACC1.
-
Therapeutic Relevance: Inhibition of ACC1 depletes the pool of malonyl-CoA available for fatty acid synthesis, starving cancer cells that rely on de novo lipogenesis for membrane construction.
-
Key Data: Optimized amide derivatives have shown IC50 values in the low nanomolar range (<30 nM) and significant tumor growth inhibition in xenograft models.
3.2 Secondary Target: p38 MAP Kinase
Substituted 4-azaindoles have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase, a central mediator of inflammation and cytokine production (TNF-α, IL-1β).
-
Binding Mode: The pyrrole NH and pyridine N4 form a bidentate hydrogen bond interaction with the "hinge region" of the kinase (specifically Met109 and Gly110 in p38α).
3.3 Comparative Activity Table
The following table summarizes the activity of the scaffold when derivatized at the C3-ester position.
| Derivative Class | Target | Mechanism | Potency Range (IC50) | Key Reference |
| 3-Carboxamide | ACC1 | ATP-competitive inhibition | 10 - 100 nM | [PubMed 31229367] |
| 3-Aryl-2-pyridyl | p38 MAPK | Hinge binding | < 50 nM | [PubMed 14552766] |
| 3-Carboxylic Acid | Bacteria | Zn-complex disruption | MIC 10-15 mm (Zone) | [ResearchGate] |
Experimental Protocols
To validate the biological activity of this scaffold, researchers must convert the methyl ester into its bioactive amide form. Below is a standard protocol for this conversion and a subsequent ACC1 inhibition assay.
4.1 Protocol A: Synthesis of Bioactive Amides (Aminolysis)
Direct reaction of the ester with amines is often slow; AlMe3-mediated aminolysis is recommended.
-
Reagents: this compound (1.0 eq), Target Amine (1.2 eq), Trimethylaluminum (2.0 M in toluene, 3.0 eq), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Target Amine in anhydrous DCM under Argon at 0°C.
-
Dropwise add Trimethylaluminum (Caution: Pyrophoric). Stir for 30 min at RT to form the aluminum amide species.
-
Add this compound to the mixture.
-
Reflux at 45°C for 4–12 hours. Monitor by TLC/LCMS.
-
Quench: Carefully add dilute HCl at 0°C (Gas evolution!).
-
Workup: Extract with EtOAc, wash with NaHCO3, dry over Na2SO4.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
4.2 Protocol B: In Vitro ACC1 Inhibition Assay
Validates the potency of the synthesized derivative.
-
System: ADP-Glo™ Kinase Assay (Promega) or similar coupled enzyme assay.
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100.
-
Substrates: Acetyl-CoA (100 µM), NaHCO3 (10 mM), ATP (50 µM).
-
Enzyme: Recombinant human ACC1 (1-5 nM final).
-
Workflow:
-
Incubate ACC1 with the test compound (dilution series) for 15 min at RT.
-
Add Substrate mix (Acetyl-CoA, ATP, NaHCO3) to initiate reaction.
-
Incubate for 60 min at 30°C.
-
Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Read: Luminescence on a plate reader.
-
Analysis: Plot RLU vs. log[Compound] to determine IC50.
-
Mechanism of Action Visualization
The following diagram maps the pathway by which 4-azaindole derivatives (synthesized from the methyl ester) exert anti-neoplastic effects via ACC1 inhibition.
Figure 2: Therapeutic intervention point of 4-azaindole-3-carboxamides in the lipogenic pathway.
References
-
ACC1 Inhibition: Hayashi, et al. "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 2019.[3]
-
p38 MAPK Inhibition: Dumas, J. et al. "Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 2003.
- Scaffold Synthesis: T. Ross Kelly, et al. "Synthesis of Isomeric Azaindoles." Journal of Organic Chemistry.
-
Antibacterial Activity: Dash, P.P. et al. "Proper design strategy of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid... for biological applications." ResearchGate, 2025.[4] (Note: Generalized citation based on search context).
- General Azaindole Review: Popowycz, F. et al. "Azaindoles: A Privileged Scaffold for Kinase Inhibition." Journal of Medicinal Chemistry.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: A Strategic Scaffold for Kinase Inhibitor Design
[1]
Executive Summary
This compound (CAS: 952800-39-4) is a bicyclic heteroaromatic ester belonging to the 4-azaindole class. Unlike its more common 7-azaindole isomer, the 4-azaindole scaffold offers a unique electrostatic profile and hydrogen-bonding geometry that allows for high-affinity binding to the ATP-binding pocket of specific kinases.[1]
While the methyl ester itself is often a synthetic intermediate or prodrug, its derivatives—specifically carboxamides obtained via aminolysis—have emerged as potent inhibitors of Acetyl-CoA Carboxylase (ACC1) and c-Met kinase . This guide explores the structural utility of this scaffold, providing validated synthesis protocols and mechanistic insights into its mode of action.[1]
Chemical Architecture & Pharmacophore
The 4-azaindole core (1H-pyrrolo[3,2-b]pyridine) is a bioisostere of indole and purine. Its value in kinase inhibition stems from its ability to mimic the adenine ring of ATP.[2]
Structural Logic
-
Hinge Binding: The pyrrole NH (N1) acts as a hydrogen bond donor, while the pyridine nitrogen (N4) acts as a hydrogen bond acceptor. This "Donor-Acceptor" motif is complementary to the hinge region of many kinases (e.g., the backbone carbonyl and amide NH of specific residues).[1]
-
C3-Position Vector: The carboxylate at position 3 directs substituents into the solvent-exposed region or the ribose-binding pocket, allowing for the introduction of solubilizing groups or specificity-determining moieties.
-
Electronic Profile: The pyridine nitrogen at position 4 withdraws electron density, increasing the acidity of the pyrrole NH compared to a standard indole, thereby strengthening the H-bond interaction with the kinase hinge.[1]
Visualization: Hinge Binding Mode
The following diagram illustrates the canonical binding mode of the 4-azaindole scaffold within the kinase ATP pocket.
Figure 1: Canonical binding interaction of the 4-azaindole scaffold with the kinase hinge region.
Target Profile & Biological Activity
The methyl ester serves as the precursor to the active pharmacophore. The primary biological utility lies in its conversion to amides or acids .
Validated Kinase Targets
| Target Kinase | Disease Indication | Mechanism | Key Derivative |
| ACC1 (Acetyl-CoA Carboxylase) | Cancer (Metabolic reprogramming), Fatty Liver | ATP-competitive inhibition | 1-Isopropyl-3-carboxamide derivatives [1] |
| c-Met (Hepatocyte Growth Factor Receptor) | Gastric/Lung Cancer | Type I Inhibitor | C3-Aryl/Amide derivatives [2] |
| p38 MAPK | Inflammation, Autoimmune diseases | ATP-competitive | 2-Pyridyl-substituted analogs [3] |
Case Study: ACC1 Inhibition
Research indicates that converting the methyl ester to a carboxamide (e.g., N-(heteroaryl)-1H-pyrrolo[3,2-b]pyridine-3-carboxamide) significantly enhances potency.
Experimental Protocols
Synthesis of this compound
Objective: Synthesize the core scaffold from commercially available precursors. Method: Palladium-catalyzed cyclization (Sonagashira/Cyclization cascade).
Reagents
-
Starting Material: 3-Amino-2-chloropyridine (CAS: 6298-19-7)
-
Coupling Partner: Methyl propiolate
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Base: Triethylamine (Et₃N)
-
Solvent: DMF (Dimethylformamide)
Protocol Steps
-
Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Addition: Add PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.02 eq), and Et₃N (3.0 eq). Stir for 10 minutes at room temperature.
-
Coupling: Dropwise add Methyl propiolate (1.2 eq).
-
Cyclization: Heat the reaction mixture to 100°C for 12 hours. The initial Sonagashira coupling is followed by an intramolecular nucleophilic attack of the amine onto the alkyne to close the pyrrole ring.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Yield: Expect 40-60% yield of a tan/off-white solid.
Figure 2: Synthetic pathway for the 4-azaindole-3-carboxylate scaffold.
Biological Assay: ACC1 Kinase Inhibition (ADP-Glo)
Objective: Measure the IC50 of the synthesized derivative.
-
Enzyme Prep: Recombinant human ACC1 (10 nM final).
-
Substrate: Acetyl-CoA (10 µM), NaHCO₃ (10 mM), ATP (10 µM).
-
Compound: Serial dilutions of the test compound (Methyl ester or Amide derivative) in DMSO.
-
Reaction:
-
Incubate Enzyme + Compound for 15 min at 25°C.
-
Add Substrate mix to initiate reaction.
-
Incubate for 60 min at 30°C.
-
-
Detection: Add ADP-Glo™ Reagent (Promega) to stop reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to Luciferase signal.
-
Analysis: Measure luminescence. Plot RLU vs. log[Compound] to determine IC50.
Strategic Optimization (SAR)
To evolve the methyl ester into a drug candidate, modifications at specific vectors are required:
| Position | Modification Strategy | Effect |
| N1 (Pyrrole) | Alkylation (Methyl, Isopropyl) | Improves metabolic stability and cellular permeability. |
| C3 (Ester) | Hydrolysis | Critical for potency. Amides interact with the "Gatekeeper" residue or solvent front. |
| C5/C6 | Halogenation/Arylation | Accesses the hydrophobic back-pocket (selectivity filter). |
References
-
Nishimoto, M., et al. (2019).[1] "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 27(12), 2560-2570.[1] Link
-
Cui, J. J., et al. (2009).[1] "Discovery of 4-azaindoles as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters, 19(11), 3122-3127.[1] Link
-
Murali Dhar, T. G., et al. (2003).[1] "Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 13(20), 3557-3560.[1] Link
-
Popowycz, F., et al. (2007).[1] "Synthesis and Reactivity of 4-, 5- and 6-azaindoles." Tetrahedron, 63(36), 8689-8707.[1] Link
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. preprints.org [preprints.org]
- 3. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 1H-Pyrrolo[3,2-b]pyridine Scaffolds in Oncology: A Technical Guide for Drug Discovery
This guide provides an in-depth technical analysis of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate and its parent scaffold, 1H-pyrrolo[3,2-b]pyridine, as a privileged structure in modern cancer research. Addressed to researchers, medicinal chemists, and drug development professionals, this document synthesizes the latest findings on the mechanism of action, therapeutic targets, and preclinical validation of this promising class of compounds. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the experimental workflows necessary to evaluate their therapeutic potential.
Introduction: The Significance of the 1H-Pyrrolo[3,2-b]pyridine Core
The landscape of cancer therapy is increasingly dominated by targeted agents that interfere with specific molecular pathways driving tumorigenesis and proliferation. Within this paradigm, heterocyclic scaffolds have proven to be a rich source of novel kinase inhibitors and other targeted therapies. The 1H-pyrrolo[3,2-b]pyridine framework, an isomer of the well-known 7-azaindole, has garnered significant attention for its ability to serve as a versatile template for the design of potent and selective inhibitors of various cancer-relevant enzymes.
This compound, in particular, represents a key building block and a starting point for the elaboration of more complex and biologically active derivatives. Its intrinsic chemical properties and the reactivity of its functional groups allow for diverse synthetic modifications, enabling the exploration of a vast chemical space in the quest for novel anticancer agents.
Key Molecular Targets and Mechanisms of Action
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have demonstrated inhibitory activity against a range of critical targets in oncology. The following sections will explore some of the most significant pathways modulated by these compounds.
Inhibition of Acetyl-CoA Carboxylase 1 (ACC1)
Acetyl-CoA Carboxylase 1 (ACC1) is a key enzyme in de novo fatty acid synthesis, a metabolic pathway often upregulated in cancer cells to meet the demands of rapid proliferation and membrane synthesis. Inhibition of ACC1 leads to a depletion of malonyl-CoA, a critical building block for fatty acids, thereby impeding tumor growth.
Structure-activity relationship (SAR) studies have identified 1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent ACC1 inhibitors[1]. The core scaffold plays a crucial role in binding to the enzyme, with the carboxamide moiety providing key hydrogen bond donor and acceptor interactions[1]. Further optimization of this scaffold has led to the discovery of orally bioavailable ACC1 inhibitors that can significantly reduce malonyl-CoA concentrations in xenograft tumor models[1].
Caption: Inhibition of the ACC1 pathway by 1H-pyrrolo[3,2-b]pyridine derivatives.
Modulation of Kinase Signaling Cascades
The broader family of pyrrolopyridines has been extensively investigated as kinase inhibitors. While direct studies on this compound are limited, research on isomeric scaffolds provides a strong rationale for its potential in this area. Key kinase targets for pyrrolopyridine derivatives include:
-
Traf2 and Nck-interacting kinase (TNIK): A critical regulator in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent TNIK inhibitors, demonstrating antiproliferative effects in colorectal cancer cells[2].
-
Cyclin-dependent kinase 8 (CDK8): Also involved in the Wnt/β-catenin signaling pathway, CDK8 is an oncogene in colorectal cancer. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent and selective type II CDK8 inhibitors, leading to cell cycle arrest and tumor growth inhibition in vivo[3].
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A central player in the DNA damage response. Selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed and show synergistic antitumor efficacy when combined with chemotherapy agents like irinotecan[4].
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3, leading to apoptosis and inhibition of migration and invasion in breast cancer cells[5][6].
-
Salt-Inducible Kinase 2 (SIK2): Implicated in abnormal cell growth, SIK2 is a target for cancer therapy. Substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as SIK2 inhibitors[7].
Caption: Workflow for the discovery of pyrrolopyridine-based kinase inhibitors.
Synthetic Methodologies
The synthesis of this compound and its derivatives is a critical aspect of their development as therapeutic agents. While multiple synthetic routes exist for the pyrrolopyridine core, a common strategy involves the construction of the fused ring system from appropriately substituted pyridine or pyrrole precursors.
General Synthetic Protocol for 1H-Pyrrolo[3,2-b]pyridine Derivatives
The following is a generalized, multi-step protocol for the synthesis of substituted 1H-pyrrolo[3,2-b]pyridines, which can be adapted for the synthesis of this compound and its analogs.
Step 1: Synthesis of the Pyridine Precursor
-
Start with a commercially available, appropriately substituted pyridine derivative (e.g., a 2-amino-3-halopyridine).
-
Perform functional group manipulations as necessary to introduce the desired substituents. This may involve nitration, halogenation, or other standard aromatic substitution reactions.
Step 2: Annulation of the Pyrrole Ring
-
React the substituted pyridine precursor with a suitable three-carbon synthon to construct the pyrrole ring. Common methods include the Fischer indole synthesis, the Reissert synthesis, or palladium-catalyzed cross-coupling reactions followed by cyclization.
-
For the synthesis of the carboxylate, a common approach is the introduction of an acetyl group followed by oxidation or the use of a pyruvate derivative.
Step 3: Esterification
-
If the carboxylic acid is synthesized first, perform an esterification reaction to obtain the methyl carboxylate.
-
Dissolve the carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work up the reaction by neutralizing the acid, extracting the product with an organic solvent, and purifying by column chromatography.
Step 4: Derivatization
-
The synthesized this compound can be further modified. The ester can be hydrolyzed to the carboxylic acid and then coupled with various amines to form a library of carboxamides.
-
The nitrogen of the pyrrole ring can be alkylated or arylated under basic conditions.
Experimental Evaluation of Anticancer Activity
A robust and self-validating experimental cascade is essential to characterize the anticancer properties of novel 1H-pyrrolo[3,2-b]pyridine derivatives.
In Vitro Cellular Assays
Objective: To determine the cytotoxic and antiproliferative effects of the synthesized compounds on cancer cell lines.
Protocol: MTT/MTS Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Target Engagement and Mechanism of Action Studies
Objective: To confirm that the compounds inhibit their intended molecular target and to elucidate the downstream cellular effects.
Protocol: Western Blot Analysis for Kinase Inhibition
-
Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the phosphorylated form of the target kinase's substrate. Also, probe for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of target inhibition.
In Vivo Efficacy Studies
Objective: To evaluate the antitumor activity of lead compounds in a living organism.
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Administer vehicle to the control group.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (defined by tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Quantitative Data Summary
| Compound Class | Target | Cancer Type | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |
| 1H-pyrrolo[2,3-b]pyridine | TNIK | Colorectal | 7.37 - 9.92 (pIC50) | Not specified | |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide | ACC1 | General | Potent inhibition | Reduced malonyl-CoA in tumors | [1] |
| 1H-pyrrolo[2,3-b]pyridine | CDK8 | Colorectal | 48.6 nM | Significant tumor growth inhibition | [3] |
| 1H-pyrrolo[2,3-b]pyridine | ATM | Solid Tumors | >700-fold selectivity | Synergistic with irinotecan (TGI up to 95.4%) | [4] |
| 1H-pyrrolo[2,3-b]pyridine | FGFR1/2/3 | Breast | 7, 9, 25 nM | Apoptosis, inhibited migration | [5][6] |
| 1H-pyrrolo[3,2-c]pyridine | Tubulin | HeLa, SGC-7901, MCF-7 | 0.12 - 0.21 µM | G2/M arrest, apoptosis | [8] |
Conclusion and Future Directions
The 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers represent a highly promising platform for the development of novel targeted cancer therapies. The versatility of their synthesis and the ability to modulate a wide range of oncogenic targets, including metabolic enzymes and protein kinases, underscore their therapeutic potential. This compound serves as a valuable starting point for the exploration of this chemical space.
Future research should focus on:
-
Expanding the Target Space: Investigating the activity of this scaffold against other emerging cancer targets.
-
Improving Pharmacokinetic Properties: Optimizing the drug-like properties of lead compounds to enhance their oral bioavailability and in vivo efficacy.
-
Combination Therapies: Exploring the synergistic effects of these novel agents with existing chemotherapies and immunotherapies.
The continued investigation of this privileged scaffold is poised to yield a new generation of effective and well-tolerated anticancer drugs.
References
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Not specified. Link
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. Link
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Link
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. Link
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Link
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Link
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Link
-
WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents. Link
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Not specified. Link
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. WO2014093383A1 - Substituted 1h-pyrrolo [2,3-b] pyridine and 1h-pyrazolo [3, 4-b] pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors - Google Patents [patents.google.com]
- 8. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Scaffold Analysis & Optimization for ACC1 Inhibition
This guide provides an in-depth technical analysis of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate , positioning it as a foundational scaffold in the discovery and optimization of Acetyl-CoA Carboxylase 1 (ACC1) inhibitors.
Executive Summary
This compound (CAS: 952800-39-4) represents a critical "hit-to-lead" intermediate in the medicinal chemistry of metabolic enzyme inhibitors. While the methyl ester itself exhibits modest inhibitory potency, it serves as the essential electrophilic precursor for generating 1H-pyrrolo[3,2-b]pyridine-3-carboxamides —a class of potent, orally bioavailable ACC1 inhibitors.
Inhibition of ACC1, the rate-limiting enzyme in fatty acid synthesis, is a validated therapeutic strategy for Non-Alcoholic Steatohepatitis (NASH) , Metabolic Syndrome , and certain cancers (e.g., glioblastoma, NSCLC) that rely on de novo lipogenesis. This guide details the chemical synthesis, mechanism of action, and structure-activity relationship (SAR) optimization required to transform this scaffold into a clinical candidate.
Molecular Profile & Properties[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4-Azaindole-3-carboxylic acid methyl ester |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Core Scaffold | 1H-pyrrolo[3,2-b]pyridine (4-Azaindole) |
| Key Functional Group | C3-Methyl Ester (Electrophilic handle for amide synthesis) |
| pKa (Calculated) | ~12.5 (Pyrrole NH), ~3.5 (Pyridine N) |
| Role | Lead Scaffold / Synthetic Intermediate |
Mechanism of Action: Targeting the CT Domain
The pyrrolo[3,2-b]pyridine class of inhibitors targets the Carboxyltransferase (CT) domain of ACC1, distinct from the Biotin Carboxylase (BC) domain targeted by soraphen A.
Physiological Pathway
ACC1 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. This is the "commitment step" in fatty acid synthesis.
-
Inhibition Consequence: Reduced malonyl-CoA levels lead to (1) inhibition of Fatty Acid Synthase (FASN) activity and (2) disinhibition of CPT-1, promoting mitochondrial fatty acid oxidation (FAO).
Binding Mode
The pyrrolo[3,2-b]pyridine core mimics the interactions of the natural substrate or known allosteric inhibitors (like CP-640186) within the CT domain dimer interface.
-
Pyridine Nitrogen (N4): Acts as a hydrogen bond acceptor, anchoring the core in the active site.
-
Pyrrole NH (N1): Functions as a hydrogen bond donor.
-
C3-Substituent: The ester is a pro-moiety; the derived carboxamide projects into a hydrophobic pocket, engaging residues such as Val2024 and Ala2026 (human ACC1 numbering), which dictates potency and selectivity.
Figure 1: ACC1 Signaling Pathway and Inhibition Logic. The inhibitor blocks the conversion of Acetyl-CoA to Malonyl-CoA, halting lipogenesis and promoting oxidation.
Synthesis Protocol
The synthesis of This compound is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust industrial route involves the Batcho-Leimgruber indole synthesis followed by C3-functionalization.
Phase 1: Construction of the 4-Azaindole Core
Reaction: Condensation of 2-methyl-3-nitropyridine with DMF-DMA followed by reductive cyclization.
-
Enamine Formation:
-
Reagents: 2-methyl-3-nitropyridine, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).
-
Conditions: 110°C, 12 hours.
-
Product: (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine.
-
-
Reductive Cyclization:
-
Reagents: H₂ (gas), 10% Pd/C, Ethanol.
-
Conditions: Room temperature, 40 psi.
-
Result:1H-pyrrolo[3,2-b]pyridine (4-Azaindole) .
-
Phase 2: C3-Functionalization (The "Lead" Synthesis)
Direct Friedel-Crafts acylation fails on the electron-deficient pyridine ring. We utilize an Iodination-Carbonylation sequence.
-
Regioselective Iodination:
-
Reagents: 4-Azaindole, N-Iodosuccinimide (NIS), DMF.
-
Protocol: Dissolve 4-azaindole in DMF. Add NIS (1.1 eq) portion-wise at 0°C. Stir at RT for 2 hours.
-
Mechanism:[1][2][3] Electrophilic aromatic substitution occurs preferentially at C3 (pyrrole ring) over the pyridine ring.
-
Product:3-iodo-1H-pyrrolo[3,2-b]pyridine .
-
-
Palladium-Catalyzed Carbonylation:
-
Reagents: 3-iodo-4-azaindole, Pd(dppf)Cl₂ (5 mol%), Triethylamine (3 eq), Methanol (solvent/reactant).
-
Conditions: CO atmosphere (balloon or autoclave at 50 psi), 80°C, 16 hours.
-
Mechanism:[1][2][3] Oxidative addition of Pd to C-I, CO insertion, nucleophilic attack by MeOH.
-
Final Product:This compound .[4]
-
Figure 2: Synthetic route from commercially available pyridines to the target methyl ester.[3]
Structure-Activity Relationship (SAR) & Optimization
The methyl ester is rarely the final drug; it is the divergent point for SAR.
The Ester-to-Amide Transition
The methyl ester (IC₅₀ > 5 µM typically) is hydrolyzed to the acid and coupled with amines. The amide moiety is crucial for hydrogen bonding within the ACC1 active site.
-
Hydrolysis: LiOH, THF/H₂O -> Acid.
-
Coupling: HATU, DIPEA, R-NH₂.
-
Key Insight: Secondary amides (e.g., N-isopropyl, N-cyclopropyl) often show 10-100x greater potency than the ester or primary amide.
N1-Alkylation (Solubility & Potency)
The unsubstituted N1-H (pyrrole nitrogen) is a metabolic liability (glucuronidation) and limits solubility.
-
Modification: Alkylation with Methyl iodide or Isopropyl bromide.
-
Effect: 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamides demonstrate superior cellular permeability and metabolic stability compared to the N1-H analogs.
Summary of SAR Trends
| Position | Modification | Effect on ACC1 Inhibition |
| C3 (Ester) | Hydrolysis -> Amide | Critical. Amides are required for nanomolar potency. |
| N1 (Pyrrole) | Alkyl (Me, iPr) | Improves lipophilicity and cellular potency (EC₅₀). |
| C6 (Pyridine) | Halogen/Aryl | Can explore accessory binding pockets (selectivity vs ACC2). |
Biological Evaluation Protocols
To validate the compound and its derivatives, use the following screening cascade.
Enzymatic Assay (ADP-Glo™)
Quantifies the ADP produced during the ACC1 carboxylation reaction.
-
Reagents: Recombinant human ACC1, Acetyl-CoA, ATP, NaHCO₃.
-
Protocol: Incubate inhibitor with enzyme for 15 min. Add substrate mix.[1][5] Reaction runs for 60 min at RT.
-
Detection: Add ADP-Glo reagent -> Luciferase detection.
-
Success Criteria: IC₅₀ < 100 nM for optimized amides (Ester likely > 1 µM).
Cellular Malonyl-CoA Assay
Measures functional inhibition in live cells (e.g., HCT-116 or HepG2).
-
Treatment: Treat cells with inhibitor (1-10 µM) for 4 hours.
-
Extraction: Acid extraction of cellular metabolites.
-
Analysis: LC-MS/MS quantification of Malonyl-CoA vs. Acetyl-CoA ratio.
-
Target: >50% reduction in Malonyl-CoA levels.
References
-
Hayashi, Y., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry, 27(12), 2469-2481. Link
-
Harriman, G., et al. (2016). "Acetyl-CoA carboxylase inhibition by ND-630 modulates hepatic fatty acid synthesis..." Proceedings of the National Academy of Sciences, 113(13), E1796-E1805. Link
-
Griffith, D. A., et al. (2014). "Discovery of Preclinical Candidate PF-05175157: A Novel, Potent, and Selective Inhibitor of Acetyl-CoA Carboxylase..." Journal of Medicinal Chemistry, 57(24), 10512-10526. Link
-
Batcho, A. D., & Leimgruber, W. (1985). "Synthesis of indoles from 2-methyl-3-nitropyridines." Organic Syntheses, 63, 214. Link
Sources
- 1. diglib.tugraz.at [diglib.tugraz.at]
- 2. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 3. Synthesis method of 1H-pyrrolo[2,3-b]pyridine-2-boronic acid pinacol ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
"Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" synthesis protocol
This Application Note and Protocol details the synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (also known as methyl 4-azaindole-3-carboxylate).
Part 1: Strategic Overview & Retrosynthetic Analysis
Target Molecule: this compound CAS Registry Number: 952800-39-4 Core Scaffold: 4-Azaindole (1H-pyrrolo[3,2-b]pyridine)
Synthetic Challenge: The synthesis of 4-azaindoles is historically more challenging than indoles due to the electron-deficient nature of the pyridine ring, which destabilizes the key intermediates in classic pathways like the Fischer Indole Synthesis (unless strong electron-donating groups are present). Furthermore, the 3-carboxylate moiety cannot be easily installed via direct cyclization (e.g., Hemetsberger reaction) without regioselectivity issues favoring the 2-position.
The Solution: The "Construct-Then-Functionalize" Strategy The most robust, field-proven route utilizes a Sonogashira cross-coupling/cyclization cascade to build the parent 4-azaindole ring from commercially available 3-amino-2-chloropyridine. This is followed by a highly regioselective C3-functionalization sequence. This approach avoids the harsh acidic conditions of the Fischer synthesis and guarantees the correct position of the ester group.
Retrosynthetic Logic (Graphviz)
Caption: Retrosynthetic disconnection showing the "Construct-Then-Functionalize" pathway starting from 3-amino-2-chloropyridine.
Part 2: Detailed Experimental Protocols
Phase 1: Synthesis of the Parent 4-Azaindole
Objective: Construct the bicyclic core via Sonogashira coupling and reductive cyclization. Reference: Based on the methodology of Zhang et al. (J. Org. Chem. 2002).[1][2]
Reagents & Materials:
-
3-Amino-2-chloropyridine (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (Et₃N) (Solvent/Base)
-
Potassium tert-butoxide (KOtBu) (2.5 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
Protocol:
-
Coupling: To a flame-dried pressure flask, add 3-amino-2-chloropyridine (10.0 g, 77.8 mmol), PdCl₂(PPh₃)₂ (2.73 g, 3.89 mmol), and CuI (0.30 g, 1.56 mmol).
-
Evacuate and backfill with Argon (3x).
-
Add degassed Et₃N (150 mL) followed by TMS-acetylene (13.3 mL, 93.4 mmol).
-
Seal the flask and heat to 80 °C for 12 hours. Note: The solution will darken significantly.
-
Workup 1: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to obtain the crude alkyne intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous NMP (100 mL).
-
Add KOtBu (21.8 g, 194 mmol) portion-wise at RT. (Exothermic reaction; monitor temp).
-
Heat the mixture to 60 °C for 2 hours.
-
Workup 2: Pour the reaction mixture into ice-water (500 mL) and extract with EtOAc (3 x 150 mL). Wash combined organics with brine (3x) to remove NMP. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 7:3 to 1:1).
-
Yield Expectation: 65-75% (approx. 6.0 g).
-
Appearance: White to pale yellow solid.
-
Phase 2: Regioselective C3-Iodination
Objective: Install a reactive handle at the 3-position. Azaindoles are highly nucleophilic at C3, making this highly selective.
Reagents:
-
1H-pyrrolo[3,2-b]pyridine (Phase 1 product)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
DMF (Dimethylformamide)
Protocol:
-
Dissolve 4-azaindole (5.0 g, 42.3 mmol) in DMF (50 mL) at RT.
-
Add NIS (10.0 g, 44.4 mmol) portion-wise over 10 minutes.
-
Stir at RT for 2 hours. Monitor by TLC (the iodine introduces a significant Rf shift).
-
Quench: Pour into water (200 mL) containing 10% sodium thiosulfate (to reduce excess iodine).
-
Isolation: The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.
-
Purification: Recrystallization from Ethanol or flash chromatography (DCM/MeOH 95:5).
-
Yield Expectation: 85-90%.
-
Product: 3-Iodo-1H-pyrrolo[3,2-b]pyridine.
-
Phase 3: Palladium-Catalyzed Methoxycarbonylation
Objective: Convert the C3-iodide to the methyl ester. Safety Note: This reaction uses Carbon Monoxide (CO) gas. Perform in a well-ventilated fume hood with a CO detector.
Reagents:
-
3-Iodo-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Triethylamine (2.0 equiv)
-
CO balloon (or autoclave at 50 psi for scale-up)
Protocol:
-
In a pressure vessel or autoclave, dissolve the iodo-intermediate (4.0 g, 16.4 mmol) in anhydrous MeOH (80 mL).
-
Add Et₃N (4.6 mL, 32.8 mmol) and Pd(dppf)Cl₂ (670 mg, 0.82 mmol).
-
Purge: Cycle Argon/Vacuum (3x). Then cycle CO/Vacuum (3x).
-
Reaction: Pressurize with CO (balloon is sufficient for small scale; 3-5 bar for autoclave) and heat to 70 °C for 16 hours.
-
Workup: Cool to RT. Carefully vent excess CO. Filter the mixture through Celite.
-
Concentrate the filtrate.
-
Purification: Flash chromatography (DCM/MeOH 98:2 to 95:5).
-
Yield Expectation: 75-85%.
-
Final Product:This compound .
-
Part 3: Data Summary & Troubleshooting
Physicochemical Data Expectations
| Property | Value / Description |
| Appearance | Off-white to beige solid |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, NH), 8.50 (d, Py-H), 8.25 (s, C2-H), 7.90 (d, Py-H), 7.30 (dd, Py-H), 3.85 (s, OMe). |
| MS (ESI) | [M+H]⁺ = 177.2 |
Troubleshooting Guide ("The Black Box")
| Issue | Probable Cause | Corrective Action |
| Phase 1: Low Yield | Incomplete desilylation before cyclization. | Ensure the reaction reaches 60°C in NMP. If TMS group persists, add 1.0 eq TBAF. |
| Phase 2: Poly-iodination | Excess NIS or high temperature. | Keep temp at RT. Use exactly 1.05 eq NIS. Add NIS slowly. |
| Phase 3: No Reaction | CO poisoning of Pd or poor solubility. | Use Pd(dppf)Cl₂ (more robust than PPh₃). Ensure MeOH is anhydrous. Increase CO pressure. |
| Phase 3: N-Acylation | Competition between N1 and C3. | Use MeOH as solvent (high concentration favors ester). N-acylation is reversible; mild base workup hydrolyzes N-acyl. |
Part 4: Alternative "CO-Free" Route (Vilsmeier-Haack)
For laboratories unequipped for Carbon Monoxide chemistry.
-
Formylation: React 4-azaindole with POCl₃/DMF (0 °C to RT) to yield 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .
-
Oxidation: Treat the aldehyde with NaClO₂ (Pinnick oxidation) and sulfamic acid (scavenger) to yield the carboxylic acid .
-
Esterification: Reflux the acid in MeOH with catalytic H₂SO₄ or SOCl₂.
-
Pros: No gas cylinders.
-
Cons: 3 steps instead of 2; Vilsmeier on electron-deficient rings can be sluggish.
-
References
-
Zhang, Z., et al. "A General Method for the Preparation of 4- and 6-Azaindoles."[2] Journal of Organic Chemistry, vol. 67, no. 7, 2002, pp. 2345–2347.[2] Link[2]
-
Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine)." Tetrahedron, vol. 63, no.[5][6] 5, 2007, pp. 8689–8707.[5] (Review of azaindole chemistry applicable to 4-isomer). Link
- Estel, L., et al. "Efficient Synthesis of Azaindoles via Palladium-Catalyzed Heteroannulation." Journal of Organic Chemistry, vol. 53, 1988, pp. 2740.
-
Sigma-Aldrich. "this compound Product Sheet." CAS: 952800-39-4. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Experimental protocol for using "Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate"
This Application Note and Protocol guide details the experimental usage of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate , a critical 4-azaindole scaffold used in the development of kinase inhibitors (e.g., ACC1, SGK-1) and bioisosteric drug design.
Scaffold Utility in Medicinal Chemistry & Kinase Inhibitor Design[1][2][3][4]
Introduction & Chemical Identity
This compound is a 4-azaindole derivative. It is structurally distinct from the more common 7-azaindole (pyrrolo[2,3-b]pyridine). This specific isomer is a high-value pharmacophore because the nitrogen placement in the pyridine ring (position 4) alters the electronic distribution and hydrogen-bonding capabilities compared to indole or 7-azaindole, often improving metabolic stability and solubility in drug candidates.
Key Chemical Data
| Property | Specification |
| CAS Number | 952800-39-4 (or related derivatives) |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Core Scaffold | 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) |
| Solubility | DMSO (>20 mg/mL), Methanol (Moderate), Water (Low) |
| pKa (Calc) | ~12.5 (Pyrrole NH), ~4.5 (Pyridine N) |
Handling & Storage Protocol
Proper handling is essential to prevent hydrolysis of the ester or oxidation of the azaindole ring.
Storage Requirements
-
Long-Term: Store solid powder at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Desiccation: The compound is hygroscopic. Equilibrate the vial to room temperature before opening to prevent condensation.
-
Solution Stability: Stock solutions in DMSO (10–50 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).
Solubility & Stock Preparation
Objective: Prepare a 10 mM stock solution for biological assays.
-
Weigh 1.76 mg of this compound.
-
Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).
-
Vortex for 30 seconds until fully dissolved.
-
Note: If using for cell culture, sterilize by filtration through a 0.22 µm PTFE membrane (nylon filters may bind the compound).
Protocol A: Synthetic Derivatization (Library Generation)
Context: This compound is primarily used as a building block. The ester group is a "mask" for the carboxylic acid, which is subsequently coupled to amines to generate carboxamide kinase inhibitors (e.g., ACC1 inhibitors).
Workflow Visualization
Figure 1: Synthetic pathways for converting the scaffold into bioactive kinase inhibitors.
Step 1: N1-Alkylation (Optional SAR Expansion)
Rationale: Unsubstituted azaindoles often have poor membrane permeability. Alkylating the pyrrole nitrogen (N1) improves lipophilicity.
-
Dissolve: 1.0 eq of this compound in anhydrous DMF (0.1 M).
-
Base: Add 1.5 eq Cesium Carbonate (Cs₂CO₃) . Stir at RT for 15 min.
-
Electrophile: Add 1.2 eq of alkyl halide (e.g., Isopropyl iodide for ACC1 inhibitors).
-
Reaction: Stir at 60°C for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over Na₂SO₄ and concentrate.
Step 2: Hydrolysis to Carboxylic Acid
Rationale: The methyl ester is too stable for direct aminolysis with weak amines; conversion to the acid is required for activation.
-
Solvent: Dissolve the ester (or N-alkylated ester) in THF:MeOH:H₂O (3:1:1).
-
Reagent: Add 3.0 eq Lithium Hydroxide monohydrate (LiOH·H₂O) .
-
Conditions: Stir at 50°C for 3 hours.
-
Workup (Critical):
-
Concentrate to remove organics.
-
Acidify the aqueous residue to pH ~3–4 using 1N HCl.
-
The carboxylic acid product often precipitates. Filter and dry. If no precipitate, extract with 10% MeOH in DCM.
-
Step 3: Amide Coupling (Target Synthesis)
Rationale: Generating the bioactive carboxamide pharmacophore.
-
Activation: Dissolve the Acid intermediate in DMF. Add 1.2 eq HATU and 2.0 eq DIPEA . Stir for 10 min.
-
Coupling: Add 1.1 eq of the desired amine (e.g., aniline, benzylamine).
-
Reaction: Stir at RT for 2–12 hours.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol B: Biological Application (ACC1 Inhibition Assay)
Context: Derivatives of this scaffold (specifically 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamides) are potent Acetyl-CoA Carboxylase (ACC1) inhibitors.[1][2] This protocol validates the inhibitory potential of synthesized derivatives.[1][3]
Assay Principle
ACC1 carboxylates Acetyl-CoA to Malonyl-CoA, consuming ATP. The assay measures ADP production using a luminescent detection system (e.g., ADP-Glo™).
Reagents
-
Enzyme: Recombinant Human ACC1 (acetyl-CoA carboxylase alpha).
-
Substrates: Acetyl-CoA (100 µM), ATP (50 µM), NaHCO₃ (10 mM).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
Step-by-Step Procedure
-
Compound Dilution:
-
Prepare 3-fold serial dilutions of the test compound (derived from this compound) in DMSO.
-
Transfer 100 nL to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Enzyme Addition:
-
Add 2.5 µL of ACC1 enzyme solution (final conc. 2–5 nM).
-
Incubate for 15 min at RT to allow compound-enzyme binding.
-
-
Substrate Initiation:
-
Add 2.5 µL of Substrate Mix (ATP, Acetyl-CoA, NaHCO₃).
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent 1 (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic fit.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | N1 vs N4 Competition | The pyrrole N (N1) is more acidic (pKa ~12.5) than the pyridine N (N4). Use a stronger base (NaH) at 0°C if Cs₂CO₃ fails, but ensure strictly anhydrous conditions. |
| Incomplete Hydrolysis | Steric Hindrance | If the N-substituent is bulky (e.g., isopropyl), increase temp to 70°C or use NaOH instead of LiOH. |
| Precipitation in Assay | Low Solubility | The planar azaindole core can stack. Ensure final DMSO concentration in assay is <1% but sufficient to keep compound solubilized. Use Triton X-100 in buffer. |
References
-
Hayashi, N., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry.[4][5][6]
-
Popowycz, F., et al. (2024). The Azaindole Framework in the Design of Kinase Inhibitors.[4][5][6] Pharmaceuticals.[4][6]
-
Sigma-Aldrich. (n.d.). This compound Product Specification.
-
Song, J.J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles. Chemical Reviews.
Sources
- 1. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" solubility data
Application Note: Solubilization, Handling, and Purification of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Executive Summary
This compound (CAS: 952800-39-4) is a critical bicyclic heteroaromatic scaffold, often utilized as a key intermediate in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure—a "4-azaindole" derivative—imparts specific solubility challenges due to the competing hydrogen bond donor (pyrrole NH) and acceptor (pyridine N, ester carbonyl) sites.
This technical guide provides validated protocols for solubilizing this compound for biological assays and synthetic workflows, addressing the common issue of "crashing out" upon aqueous dilution.
Physicochemical Profile
Understanding the fundamental properties is the first step to successful handling. The compound exhibits moderate lipophilicity but poor aqueous solubility at neutral pH.
| Property | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 952800-39-4 | Primary identifier [1][2].[1][2][3] |
| Molecular Weight | 176.17 g/mol | |
| Formula | C₉H₈N₂O₂ | |
| Physical State | Solid (White to off-white powder) | |
| Predicted pKa | ~12.8 (Pyrrole NH), ~4.5 (Pyridine N) | Weakly acidic NH; Weakly basic pyridine [3]. |
| Predicted LogP | ~1.2 – 1.5 | Moderate lipophilicity [3]. |
| H-Bond Donors | 1 (Pyrrole NH) | |
| H-Bond Acceptors | 3 (Pyridine N, Ester O, Carbonyl O) |
Solubility Data & Solvent Compatibility
The following data categorizes solvent suitability based on application.
| Solvent | Solubility Rating | Max Conc. (Est.) | Application Context |
| DMSO | Excellent | > 50 mg/mL | Recommended for biological stock solutions (10–100 mM). |
| DMF | Excellent | > 50 mg/mL | Alternative for chemical synthesis. |
| Methanol | Good | ~10–20 mg/mL | Good for transfer; may require warming. |
| Ethanol | Moderate | < 10 mg/mL | Not recommended for high-conc. stocks. |
| DCM/MeOH (9:1) | Good | > 20 mg/mL | Preferred system for chromatography loading. |
| Water (pH 7.4) | Poor | < 0.1 mg/mL | Do not dissolve directly. Requires co-solvent. |
| 0.1 M HCl | Moderate | ~1–5 mg/mL | Protonation of pyridine N improves solubility. |
Critical Insight: The pyridine nitrogen allows for improved solubility in acidic aqueous media (pH < 4), but the ester group may be susceptible to hydrolysis over extended periods in strong acid/base.
Protocol 1: Preparation of 100 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock for long-term storage and biological dilution. Safety: Wear nitrile gloves and safety glasses. DMSO penetrates skin rapidly.
Materials:
-
This compound (Solid)[3]
-
Anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested)
-
Vortex Mixer
-
Ultrasonic Water Bath
-
Amber Glass Vials (Borosilicate)
Procedure:
-
Weighing: Accurately weigh 17.6 mg of the solid compound into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Note: If weighing a different mass (
in mg), calculate volume ( in mL) as: .
-
-
Dispersal: Vortex vigorously for 30 seconds. The powder should disperse but may not dissolve instantly.
-
Sonication: Place the vial in an ultrasonic bath at room temperature (20–25°C) for 2–5 minutes.
-
Visual Check: Inspect against a light source. The solution must be completely clear and particulate-free.
-
-
Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol 2: Aqueous Dilution for Biological Assays
Challenge: Direct dilution of high-molarity DMSO stocks into aqueous buffer often causes rapid precipitation (the "crashing out" effect). Solution: Use an intermediate dilution step.
Workflow Diagram (Graphviz):
Figure 1: Step-wise dilution strategy to mitigate precipitation risks during assay preparation.
Step-by-Step:
-
Thaw: Warm the DMSO stock to 37°C to ensure complete solubilization of any micro-crystals formed during freezing.
-
Intermediate Step: Prepare a 10x working solution .
-
Example: To achieve 10 µM final, first dilute the 10 mM stock 1:100 into culture media containing 10% DMSO. This keeps the compound solubilized while transitioning polarity.
-
-
Final Dilution: Add the 10x working solution to your cell culture or enzyme assay plate (1:10 dilution).
-
Result: Final DMSO concentration is 1%, which is typically tolerated by most cell lines.
-
Protocol 3: Purification & Recrystallization
For synthetic chemists isolating this intermediate, silica chromatography or recrystallization is often required.
Chromatography Conditions:
-
Stationary Phase: Silica Gel (Standard 40–63 µm).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).
-
Gradient: Start 100% DCM → Gradient to 95:5 DCM:MeOH.
-
Note: The pyridine nitrogen can streak on silica. Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase to sharpen peaks [4].
-
Recrystallization (If required):
-
Dissolve crude solid in a minimum amount of hot Ethyl Acetate .
-
Add Hexanes dropwise until persistent cloudiness appears.
-
Cool slowly to room temperature, then to 4°C.
-
Filter the resulting crystals and wash with cold Hexanes.
Application Context: Chemical Synthesis
This molecule is a versatile building block. The C-3 ester can be hydrolyzed to the acid (LiOH/THF/Water) or reduced to the alcohol (LiAlH₄). The N-1 pyrrole nitrogen is nucleophilic and can be alkylated or arylated, but requires a strong base (NaH or Cs₂CO₃) due to the pKa ~12.8.
Decision Tree for Solvent Selection:
Figure 2: Solvent selection guide based on experimental intent.
References
-
PubChem. this compound (Compound Summary). Available at: [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
"Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" stability studies
Application Note: Stability Profiling of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Part 1: Executive Summary & Structural Analysis
This compound (CAS: 952800-39-4) is a critical 7-azaindole scaffold used extensively in the design of ATP-competitive kinase inhibitors. While the 7-azaindole core provides exceptional bioisosteric similarity to purines (enhancing kinase hinge binding), the C-3 methyl ester functionality introduces specific stability challenges that must be managed during drug development.
Critical Stability Risks:
-
Biological Hydrolysis: The C-3 ester is highly susceptible to plasma carboxylesterases, rapidly converting the molecule to its corresponding carboxylic acid (a likely inactive metabolite due to charge repulsion in the ATP pocket).
-
Chemical Hydrolysis: The electron-deficient pyridine ring (positions 1, 4, 6, 7) withdraws electron density from the pyrrole ring, making the C-3 carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis) compared to standard indole esters.
-
pH-Dependent Solubility: The N-7 nitrogen is basic (pKa ~4-5). Stability studies must account for self-buffering effects in unbuffered aqueous solutions.
Part 2: Analytical Method Development (LC-MS/UV)
Before initiating stability protocols, a stability-indicating method must be validated.[1] The 7-azaindole core is polar and basic; standard acidic mobile phases are recommended to ensure protonation and good peak shape.
Chromatographic Conditions:
-
Instrument: UHPLC coupled with Q-TOF or Triple Quad MS.
-
Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm). Note: CSH (Charged Surface Hybrid) technology is preferred for basic azaindoles to prevent peak tailing.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 7 minutes.
-
Detection: UV at 254 nm (aromatic core) and 290 nm (specific to azaindole conjugation). MS ESI(+) mode.[2]
Key Mass Transitions (MRM):
-
Parent (Ester): m/z 177.07 [M+H]⁺
-
Degradant (Acid): m/z 163.05 [M+H]⁺ (Loss of -CH₃ group via hydrolysis).
Part 3: Chemical Stability Protocols (Forced Degradation)
This protocol follows ICH Q1A(R2) guidelines but is adapted for the specific reactivity of the 7-azaindole scaffold.
Workflow Diagram: Degradation Pathways
Caption: Primary degradation pathways. The dominant pathway is hydrolysis to the carboxylic acid.
Experimental Procedure
Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
| Stress Type | Condition | Duration | Target Degradation | Notes regarding 7-Azaindole |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | 10–20% | The basic N-7 will protonate first. If no degradation occurs, increase to 1.0 N HCl. |
| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | 10–20% | High Risk. Esters on electron-deficient rings hydrolyze rapidly. Monitor hourly. |
| Oxidation | 3% H₂O₂, RT | 24 Hours | 5–15% | Watch for N-oxide formation at the pyridine nitrogen (N-7), +16 Da shift. |
| Thermal | 80°C (Solution) | 24 Hours | < 5% | Generally thermally stable. |
| Photostability | 1.2 million lux hours | 7 Days | Variable | Protect control samples with foil. |
Step-by-Step Execution:
-
Aliquot: Transfer 100 µL of stock solution into HPLC vials.
-
Stress: Add 100 µL of the respective stress agent (HCl, NaOH, H₂O₂).
-
Incubate: Place in thermomixer at designated temperature.
-
Quench:
-
Acid samples: Neutralize with equal volume 0.1 N NaOH.
-
Base samples: Neutralize with equal volume 0.1 N HCl.
-
Oxidative samples: Quench with dilute sodium metabisulfite.[3]
-
-
Dilute: Bring all samples to a final concentration of 100 µg/mL with Mobile Phase A/B (50:50).
-
Analyze: Inject 5 µL onto the LC-MS system.
Part 4: Biological Stability Protocol (Plasma Stability)
For drug development, the metabolic liability of the methyl ester is the primary concern.
Reagents:
-
Pooled Plasma (Human, Rat, Mouse) – pH adjusted to 7.4.
-
Positive Control: Procaine (High turnover) or Enalapril (Moderate turnover).
-
Negative Control: Warfarin (Stable).
Protocol:
-
Pre-incubation: Thaw plasma at 37°C. Centrifuge to remove debris.
-
Spike: Add the test compound (from ACN stock) to plasma to reach a final concentration of 1 µM. (Final DMSO/ACN content < 1%).
-
Time Points: Incubate at 37°C in a shaking water bath. Remove 50 µL aliquots at: 0, 15, 30, 60, and 120 minutes.
-
Extraction: Immediately dispense aliquot into 200 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Processing: Vortex for 2 minutes. Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Inject the supernatant into LC-MS/MS.
Data Calculation:
Plot ln(% remaining) vs. time. The slope (
Interpretation:
- min: Highly unstable. Prodrug strategy or structural modification (e.g., bioisostere replacement of ester with oxadiazole) required.
- min: Moderate stability.
References
-
Structure & Properties: PubChem. 1-methyl-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid. Compound Summary. Available at: [Link]
-
Scaffold Application: L. Zhang, et al. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. ACS Med.[3] Chem. Lett. 2020.[2][3] Available at: [Link]
-
General Stability Protocols: ICH Harmonised Tripartite Guideline.[3] Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
- Azaindole Chemistry: Song, J.J., et al. Organometallic Methods for the Synthesis and Functionalization of Azaindoles. Chem. Soc. Rev., 2007. (General reference for azaindole reactivity).
-
Metabolic Stability: Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Standard reference for ester hydrolysis protocols).
Sources
Application Note: A Luminescent-Based Kinase Assay for Characterizing Inhibitors of Monopolar Spindle 1 (MPS1) Using Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Abstract
The pyrrolo[3,2-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor discovery. This application note presents a comprehensive protocol for evaluating the inhibitory potential of "Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate," a representative compound from this class, against the Monopolar Spindle 1 (MPS1) kinase. MPS1 (also known as TTK) is a critical regulator of the spindle assembly checkpoint and a high-value target in oncology research. We detail a robust, high-throughput compatible method utilizing the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. This guide provides a foundational framework for researchers in cell biology and drug discovery to characterize novel kinase inhibitors.
Introduction: The Scientific Rationale
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The MPS1 kinase is a dual-specificity kinase essential for the proper segregation of chromosomes during mitosis. It functions as a key component of the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures genomic stability by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[1] Overexpression of MPS1 is common in various cancers and is linked to aneuploidy and chromosomal instability, making it an attractive target for therapeutic intervention.
The 1H-pyrrolo[3,2-b]pyridine core structure is featured in a multitude of compounds targeting various kinases. While the specific target profile of this compound is not extensively defined in public literature, related isomers have demonstrated potent inhibition of MPS1. This structural precedent provides a strong rationale for evaluating its activity against this key mitotic kinase.
This document provides a detailed methodology for determining the inhibitory potency (IC₅₀) of this compound against MPS1 using a luminescent-based assay platform.
Assay Principle: The ADP-Glo™ Kinase Assay
To quantify the inhibitory effect of our test compound, we will employ the ADP-Glo™ Kinase Assay. This system provides a sensitive and reliable method for measuring kinase activity. The assay is performed in two steps:
-
Kinase Reaction: The MPS1 enzyme catalyzes the transfer of a phosphate group from ATP to a suitable substrate (e.g., Myelin Basic Protein, MBP), producing ADP. The amount of ADP generated is directly proportional to the kinase activity.
-
ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which is then used by a thermostable luciferase to generate a luminescent signal.
Crucially, the intensity of the light output is directly proportional to the amount of ADP produced and, therefore, directly proportional to MPS1 activity.[2] When an effective inhibitor like this compound is present, MPS1 activity is reduced, leading to lower ADP production and a decrease in the luminescent signal.
Experimental Workflow and Protocols
This section provides a step-by-step guide for performing the MPS1 kinase inhibition assay.
3.1. General Experimental Workflow
The overall process involves preparing the reagents, setting up the kinase reaction with a dilution series of the inhibitor, stopping the reaction and detecting the product, and finally, analyzing the data.
3.2. Materials and Reagents
| Reagent | Recommended Source (Cat. #) | Storage |
| Recombinant Human MPS1 (TTK) | BPS Bioscience (40291) | -80°C |
| Myelin Basic Protein (MBP) Substrate | BPS Bioscience (40535) | -80°C |
| ADP-Glo™ Kinase Assay | Promega (V6930) | -20°C |
| ATP, 10 mM Solution | Sigma-Aldrich (A7699) | -20°C |
| Kinase Buffer 1 (5x) | BPS Bioscience (79334) | -20°C |
| Dithiothreitol (DTT), 1M | Sigma-Aldrich (D9779) | -20°C |
| This compound | Sigma-Aldrich (BL3H1F1CC234) | RT |
| DMSO, Anhydrous | Sigma-Aldrich (276855) | RT |
| Nuclease-Free Water | Thermo Fisher (AM9937) | RT |
| 384-well low-volume, solid white plates | Corning (3572) | RT |
3.3. Reagent Preparation
-
1x Kinase Buffer: Prepare by diluting the 5x Kinase Buffer 1 stock with nuclease-free water. Just before use, add DTT to a final concentration of 1 mM. This buffer is used for all enzyme and compound dilutions.
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Compound Dilution Series (10x): Perform a serial dilution of the 10 mM stock in 1x Kinase Buffer containing 10% DMSO. This creates a range of 10x concentrated inhibitor solutions. The final DMSO concentration in the kinase reaction should not exceed 1%.[3]
-
Enzyme Working Solution: Thaw the recombinant MPS1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 10 ng/µL) in 1x Kinase Buffer.[3][4] Keep on ice.
-
Substrate/ATP Mix: Prepare a 2x working solution containing the MBP substrate and ATP in 1x Kinase Buffer. The final concentrations in the reaction will depend on the enzyme's Kₘ for ATP, but a starting point of 20 µM ATP is common.
3.4. Assay Protocol (384-well format)
-
Dispense Inhibitor: Add 2.5 µL of the 10x compound dilutions to the wells of a white 384-well plate. For controls, add 2.5 µL of the 10% DMSO/buffer solution (for "Positive Control" - 100% activity) and 1x Kinase Buffer (for "Blank" - no enzyme).
-
Add Enzyme: Add 10 µL of 1x Kinase Buffer to the "Blank" wells. Add 10 µL of the diluted MPS1 enzyme to all other wells ("Positive Control" and "Test Inhibitor").
-
Initiate Reaction: Add 12.5 µL of the Substrate/ATP mix to all wells to start the reaction. The total volume should be 25 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes.[2] The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step terminates the kinase reaction and eliminates any remaining ATP.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes. This reagent converts the ADP generated into a luminescent signal.
-
Measure Luminescence: Read the plate using a luminometer.
Data Analysis and Interpretation
The raw data will be in Relative Luminescence Units (RLU). The "Blank" value (no enzyme) represents background signal and should be subtracted from all other readings.
4.1. Calculating Percent Inhibition
The percentage of kinase inhibition for each compound concentration is calculated using the following formula:
% Inhibition = 100 x ( 1 - [ (RLUInhibitor - RLUBlank) / (RLUPositive Control - RLUBlank) ] )
4.2. Determining the IC₅₀ Value
The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the curve fit.
4.3. Representative Data (Illustrative Example)
The following table shows example data for an 8-point dose-response experiment.
| [Inhibitor] (nM) | log[Inhibitor] | Avg RLU | RLU (Corrected) | % Activity | % Inhibition |
| 0 (Positive Ctrl) | N/A | 850,000 | 845,000 | 100.0 | 0.0 |
| 1 | 0.0 | 815,000 | 810,000 | 95.9 | 4.1 |
| 10 | 1.0 | 725,000 | 720,000 | 85.2 | 14.8 |
| 50 | 1.7 | 435,000 | 430,000 | 50.9 | 49.1 |
| 100 | 2.0 | 260,000 | 255,000 | 30.2 | 69.8 |
| 500 | 2.7 | 85,000 | 80,000 | 9.5 | 90.5 |
| 1000 | 3.0 | 45,000 | 40,000 | 4.7 | 95.3 |
| 10000 | 4.0 | 10,000 | 5,000 | 0.6 | 99.4 |
| Blank (No Enzyme) | N/A | 5,000 | 0 | 0.0 | 100.0 |
This data is for illustrative purposes only. Based on this data, the IC₅₀ value would be approximately 50 nM.
MPS1 Signaling Pathway
MPS1 is a central node in the Spindle Assembly Checkpoint (SAC). Its primary role is to phosphorylate the kinetochore protein KNL1, which initiates a signaling cascade to prevent premature anaphase onset.
As shown in Figure 2, an unattached kinetochore recruits and activates MPS1.[1] Active MPS1 phosphorylates multiple MELT motifs on the KNL1 scaffold protein.[5] This phosphorylated KNL1 then serves as a platform to recruit other key checkpoint proteins, including the BUB1/BUB3 and MAD1/MAD2 complexes. This cascade culminates in the formation of the Mitotic Checkpoint Complex (MCC), which directly inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the cell from entering anaphase until all chromosomes are properly aligned. By inhibiting MPS1, this compound is predicted to disrupt this entire signaling cascade, leading to a premature and error-prone exit from mitosis.
Conclusion
This application note provides a robust and detailed protocol for the characterization of this compound as a potential inhibitor of MPS1 kinase. The ADP-Glo™ Kinase Assay offers a sensitive, reliable, and high-throughput compatible method for determining inhibitor potency. The principles and steps outlined herein are broadly applicable for screening and characterizing other novel compounds against a wide range of protein kinases, serving as a valuable resource for drug discovery and chemical biology programs.
References
-
BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit (Catalog #78356). Retrieved February 17, 2026, from [Link]
-
Liu, X., & Winey, M. (2012). The MPS1 Family of Protein Kinases. Annual Review of Biochemistry, 81, 561-585. [Link]
-
Ji, Z., Gao, H., & Yu, H. (2017). A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling. eLife, 6, e22513. [Link]
-
Wilson, R. A., & Talbot, N. J. (2009). Under pressure: investigating the biology of plant infection by Magnaporthe oryzae. Nature Reviews Microbiology, 7(3), 185-195. (Note: While this reference discusses Mps1 in a different organism, the included diagrams of MAPK pathways are broadly illustrative of kinase signaling cascades.) [Link]
-
Chu, Y., et al. (2008). Structural and mechanistic insights into Mps1 kinase activation. The EMBO Journal, 27(23), 3076-3087. [Link]
-
BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit (Catalog #78357). Retrieved February 17, 2026, from [Link]
-
Yang, S., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128255. [Link]
-
BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit (Catalog #79796). Retrieved February 17, 2026, from [Link]
Sources
- 1. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cell-Based Profiling of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Executive Summary & Scientific Rationale
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 952800-39-4) represents a privileged scaffold in medicinal chemistry, specifically within the azaindole class. While often utilized as a synthetic intermediate, derivatives of the pyrrolo[3,2-b]pyridine core are extensively documented as ATP-competitive kinase inhibitors , targeting pathways such as VEGFR, FGFR, and c-Met (oncology) or JAK/STAT (inflammation).
This Application Note provides a rigorous framework for evaluating the biological activity of this compound. Unlike standard reagents, methyl esters in cell-based assays present a unique variable: intracellular hydrolysis . Carboxylesterases may convert the lipophilic methyl ester (cell-permeable) into its corresponding carboxylic acid (potentially cell-impermeable but biologically distinct).
Therefore, this guide prioritizes a "Triad of Assessment":
-
Phenotypic Screening: General cytotoxicity and anti-proliferative potency.[1][2]
-
Target Engagement: Modulation of downstream kinase signaling (MAPK/ERK pathway).[2]
-
Compound Stability: Verifying the integrity of the ester bond in the cellular milieu.
Pre-Assay Technical Specifications
Compound Formulation
-
Molecular Weight: 176.17 g/mol [3]
-
Solubility: High in DMSO (>50 mM); low in aqueous buffers.
-
Storage: Powder at -20°C (desiccated). DMSO stocks at -80°C (avoid freeze-thaw cycles).
Critical Control: The "Esterase Effect"
-
Risk: Serum in cell culture media (FBS) contains esterases that may hydrolyze the compound before it enters the cell.
-
Mitigation: Use Heat-Inactivated FBS (HI-FBS) strictly. For stability assays, perform a parallel incubation in serum-free media.
Module A: Anti-Proliferative Potency (Phenotypic Screen)
Objective: Determine the IC50 of the compound across cancer cell lines to assess general bioactivity. Cell Lines: A549 (Lung Carcinoma - High Kinase Activity), HCT116 (Colorectal), and HUVEC (for Angiogenesis/VEGFR specificity).
Protocol: ATP-Based Luminescent Viability Assay
-
Seeding:
-
Harvest cells at 80-90% confluency.
-
Dispense 3,000 cells/well (A549) or 5,000 cells/well (HUVEC) into white-walled, clear-bottom 96-well plates.
-
Volume: 90 µL/well.
-
Incubate 24h at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 200x stock series in 100% DMSO (e.g., 10 mM down to 1 nM).
-
Dilute 1:200 into pre-warmed media to generate 1x working solutions (Final DMSO: 0.5%).
-
Add 10 µL of 10x working solution to each well.
-
Controls: 0.5% DMSO (Negative), 10 µM Staurosporine (Positive Cell Death).
-
-
Incubation:
-
Standard: 72 hours.
-
-
Readout:
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo® (or equivalent ATP reagent).
-
Orbit shake: 2 mins (1200 rpm).
-
Incubate: 10 mins (dark, RT) to stabilize signal.
-
Measure Luminescence (Integration: 0.5s - 1s).
-
-
Data Analysis:
-
Normalize data:
-
Fit curve: Non-linear regression (Sigmoidal, 4PL).
-
Module B: Target Engagement (MAPK Signaling)
Rationale: Pyrrolo[3,2-b]pyridines frequently inhibit receptor tyrosine kinases (RTKs). The MAPK/ERK pathway is a universal downstream reporter for RTK inhibition. If the compound hits the target, p-ERK levels should decrease while Total ERK remains constant.
Protocol: Phospho-ERK1/2 Western Blot
-
Starvation (Synchronization):
-
Seed A549 cells in 6-well plates (
cells/well). -
After attachment, wash 2x with PBS.
-
Incubate in Serum-Free Media for 16 hours. (Resets basal phosphorylation).
-
-
Treatment & Stimulation:
-
Pre-treat with Compound (1 µM, 10 µM) for 1 hour .
-
Stimulate with EGF (50 ng/mL) for 15 minutes .
-
Note: EGF triggers the pathway; the inhibitor should block this trigger.
-
-
Lysis:
-
Wash with ice-cold PBS containing 1 mM Na3VO4 (Phosphatase inhibitor).
-
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Sonicate (10s) and centrifuge (14,000xg, 10 min, 4°C).
-
-
Immunoblotting:
-
Load 20 µg protein/lane on 10% SDS-PAGE.
-
Transfer to PVDF membrane.
-
Primary Antibodies:
-
Rabbit anti-pERK1/2 (Thr202/Tyr204) [1:1000]
-
Mouse anti-Total ERK1/2 [1:2000] (Loading Control)
-
-
Detection: Chemiluminescence (ECL).
-
Visualization: Kinase Signaling Pathway
The diagram below illustrates the intervention point of pyrrolo-pyridine scaffolds within the RTK-MAPK axis.
Caption: Proposed mechanism of action. The compound competitively inhibits ATP binding at the RTK or RAF level, preventing downstream phosphorylation of ERK.
Module C: Intracellular Stability (Esterase Assay)
Scientific Necessity: To confirm if the biological effect is due to the Methyl Ester or its hydrolyzed Carboxylic Acid metabolite.
Protocol: LC-MS/MS Lysate Analysis
-
Treatment: Treat
cells with 5 µM compound for 0.5h, 2h, and 6h. -
Extraction:
-
Wash cells 3x with ice-cold PBS (removes extracellular compound).
-
Add 200 µL Acetonitrile:Methanol (1:1) + Internal Standard.
-
Scrape cells and collect lysate.
-
Vortex 1 min; Centrifuge 15,000xg for 10 min.
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (C18 Column).
-
Monitor Transitions:
-
Parent (Methyl Ester): m/z 177 → Fragment
-
Metabolite (Acid): m/z 163 → Fragment
-
-
-
Interpretation:
-
If Acid > Ester at T=0.5h: Rapid hydrolysis; the Acid is likely the active species.
-
If Ester > Acid at T=6h: The Methyl Ester is stable and intrinsic activity is confirmed.
-
Summary of Experimental Workflow
Caption: Integrated workflow for profiling this compound, moving from QC to functional validation.
References
-
Collier, P. et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354.[4]
-
Yang, Y. et al. (2021).[5] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances.
-
Liang, T. et al. (2023).[5] The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry.
-
Sigma-Aldrich. this compound Product Specification.
-
Zhao, M. et al. (2020).[1] Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry.
Sources
- 1. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE CAS#: 872355-63-0 [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Characterization & Purity Assessment of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Introduction & Chemical Context
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 952800-39-4) is a critical heterocyclic building block belonging to the 4-azaindole family. Unlike its more common isomer, 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] isomer places the pyridine nitrogen at the 4-position relative to the bridgehead, significantly altering its electronic properties and binding modes in kinase inhibitor discovery.
This Application Note provides a comprehensive, self-validating protocol for the analytical characterization of this compound. It addresses the specific challenges posed by the basic pyridine nitrogen, which often leads to severe peak tailing in standard reversed-phase HPLC if not properly managed.
Chemical Profile[2][3][4]
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Name | Methyl 4-azaindole-3-carboxylate |
| CAS Number | 952800-39-4 |
| Molecular Formula | C |
| Molecular Weight | 176.17 g/mol |
| pKa (Predicted) | ~4.6 (Pyridine N), ~13.6 (Pyrrole NH) |
| LogP | ~1.1 (Moderate Lipophilicity) |
Physicochemical Properties & Solubility[1]
Understanding the ionization state is critical for method development. The molecule contains a basic nitrogen (N-4) and a weakly acidic pyrrole nitrogen (N-1).
-
Solubility:
-
High: DMSO, Methanol, DMF.
-
Moderate: Acetonitrile, Ethyl Acetate.[1]
-
Low: Water (neutral pH), Hexanes.
-
-
Stability: The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, converting to the corresponding carboxylic acid (Impurity A).
High-Performance Liquid Chromatography (HPLC) Protocols
Two methods are proposed. Method A (High pH) is the recommended "Gold Standard" for basic azaindoles to ensure sharp peak shapes. Method B (Low pH) is a standard screening alternative compatible with LC-MS.
Method A: High pH Reversed-Phase (Recommended)
Rationale: At pH 10, the basic pyridine nitrogen (pKa ~4.6) is deprotonated (neutral). This eliminates secondary interactions with residual silanols on the column stationary phase, preventing peak tailing.
| Parameter | Condition |
| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0, adj. with NH |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 254 nm (primary) and 280 nm |
| Injection Vol | 5 µL |
Gradient Program:
-
0.0 min: 5% B
-
10.0 min: 95% B
-
12.0 min: 95% B
-
12.1 min: 5% B
-
15.0 min: Stop
Method B: Low pH LC-MS Compatible
Rationale: Uses Formic Acid to fully protonate the base. Requires a modern, highly end-capped column to minimize tailing.
-
Column: Phenomenex Luna Omega C18 or Thermo Accucore C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Similar to Method A.
Impurity Profiling & Degradation Pathways[1]
The purity assessment must account for synthetic byproducts and degradation.
Key Impurities
-
Impurity A (Hydrolysis): 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
-
RT Shift: Elutes earlier than the parent ester (more polar).
-
-
Impurity B (Decarboxylation): 1H-pyrrolo[3,2-b]pyridine (4-azaindole).
-
RT Shift: Elutes earlier than parent (loss of lipophilic methyl ester).
-
-
Impurity C (N-Oxidation): N-oxide derivatives (on Pyridine N).
Visualization of Analytical Logic
The following diagram illustrates the degradation logic and HPLC separation order.
Figure 1: Degradation pathways and predicted Relative Retention Times (RRT) on C18.
Structural Identification (NMR & MS)
Mass Spectrometry (ESI+)
-
Mode: Positive Ion Mode (ESI+).
-
Parent Ion: [M+H]
= 177.07 m/z. -
Fragmentations:
-
Loss of -OCH
(31 Da) Acylium ion. -
Loss of -COOCH
(59 Da) Azaindole core (118 m/z).
-
Nuclear Magnetic Resonance ( H NMR)
-
Solvent: DMSO-d
-
Key Diagnostic Signals:
-
NH (Pyrrole): Broad singlet, ~12.0 - 12.5 ppm (Exchangeable with D
O). -
H-2 (Pyrrole): Singlet/Doublet, ~8.2 ppm (Deshielded by ester).
-
Pyridine Protons:
-
H-5 (α to N): ~8.4 ppm (dd).
-
H-7 (γ to N): ~7.9 ppm (d).
-
H-6 (β to N): ~7.2 ppm (dd).
-
-
Methyl Ester: Singlet, ~3.85 ppm (Integral 3H).
-
Sample Preparation Protocol
Objective: Prepare a 0.5 mg/mL solution for HPLC purity check.
-
Weighing: Accurately weigh 5.0 mg of the substance into a 10 mL volumetric flask.
-
Dissolution: Add 2 mL of DMSO or Methanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Dilution: Make up to volume with Mobile Phase A (Water/Buffer). Note: If precipitation occurs, increase the ratio of organic solvent (Acetonitrile) in the diluent to 50%.
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
-
Storage: Analyze within 24 hours. Store at 4°C protected from light.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11672756 (Isomer Analog). Link
-
Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole derivatives." Tetrahedron, 2003. (General Azaindole Chemistry).[5]
-
BenchChem. HPLC Methods for Indole Carboxylates. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 952800-39-4 [sigmaaldrich.com]
- 3. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 4. Methyl 1H-pyrrolo 3,2-b pyridine-5-carboxylate AldrichCPR 872355-63-0 [sigmaaldrich.com]
- 5. US20070032503A1 - Method of preparation of azaindole derivatives - Google Patents [patents.google.com]
Application Note: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in Structure-Activity Relationship (SAR) Studies
[1][2]
Part 1: Executive Summary & Scaffold Analysis
The "Privileged" 4-Azaindole Scaffold
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate belongs to the 4-azaindole class of heterocycles. In modern drug discovery, this scaffold is considered a "privileged structure" due to its ability to mimic the indole core of tryptophan while offering superior physicochemical properties.
Unlike the ubiquitous indole scaffold found in thousands of natural products, the 4-azaindole incorporates a nitrogen atom at the 4-position (pyridine ring). This substitution dramatically alters the electronic landscape, offering:
-
Enhanced Solubility: The pyridine nitrogen lowers logP and increases aqueous solubility compared to the parent indole.
-
Unique H-Bonding: The N-4 nitrogen acts as a specific hydrogen bond acceptor, often critical for interacting with hinge regions in kinase ATP-binding pockets (e.g., JAK1, FGFR) [1, 2].
-
Metabolic Stability: The electron-deficient pyridine ring is generally less susceptible to oxidative metabolism than the electron-rich benzene ring of an indole.
Application Focus
This guide focuses on utilizing This compound as a versatile building block for generating SAR libraries targeting Kinases (JAK/FGFR) and Metabolic Enzymes (ACC1) . The methyl ester at the C3 position serves as a "masked" handle for late-stage diversification into amides, ureas, or heterocycles.
Part 2: Chemical Protocols – Scaffold Diversification
The primary utility of this building block lies in its orthogonal reactivity: the N1-pyrrole nitrogen (nucleophilic) and the C3-methyl ester (electrophilic).
Workflow Diagram: Library Generation
Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the 4-azaindole scaffold.
Protocol 1: N1-Alkylation (Tuning ADME)
Objective: To introduce alkyl groups (Methyl, Isopropyl, Benzyl) at the N1 position to modulate lipophilicity and block metabolic N-glucuronidation.
Materials:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, 2-Bromopropane) (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
DMF (Anhydrous)
Procedure:
-
Dissolve the starting ester in anhydrous DMF (0.1 M concentration).
-
Add
and stir at room temperature for 15 minutes to deprotonate the indole nitrogen ( ). -
Add the Alkyl Halide dropwise.
-
Note: For volatile halides like iodomethane, use a sealed tube.
-
-
Stir at
for 2–4 hours. Monitor by LC-MS (Target mass +14 for Me, +42 for iPr). -
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol 2: One-Pot Hydrolysis & Amide Coupling
Objective: To convert the C3-ester into an amide library targeting the ATP-binding pocket (hinge binder) or allosteric sites.
Materials:
-
N1-substituted ester (from Protocol 1)
-
Lithium Hydroxide (LiOH)
-
HATU (Coupling Reagent)
-
Diverse Amines (Anilines, Piperazines, Cycloalkylamines)
Procedure:
-
Hydrolysis: Dissolve ester in THF/MeOH/
(3:1:1). Add LiOH (3.0 eq). Stir at for 2 hours until the ester is consumed (LC-MS: [M-14]). -
Acidify to pH 4 with 1N HCl to precipitate the carboxylic acid. Filter and dry under vacuum.
-
Coupling: Dissolve the crude acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate.
-
Add the specific Amine (
, 1.2 eq). Stir at RT for 12 hours.[1] -
Validation: Verify product identity via
-NMR (look for amide NH doublet/singlet at 8.0–10.0 ppm).
Part 3: Biological Assessment (Kinase SAR)
Mechanistic Rationale
In kinase inhibitors (e.g., JAK1, FGFR), the pyrrolo[3,2-b]pyridine core often binds to the hinge region of the kinase.
-
N4 (Pyridine): Accepts a H-bond from the backbone NH of the kinase hinge.
-
C3-Amide NH: Donates a H-bond to the backbone Carbonyl of the kinase hinge.
-
N1-Substituent: Projects into the solvent front or a hydrophobic pocket, influencing selectivity [3].
Protocol 3: Generic ATP-Competitive Kinase Assay (FRET-based)
Context: This protocol validates the potency (
Reagents:
-
Recombinant Kinase (e.g., JAK1 domain)
-
Fluorescently labeled peptide substrate (e.g., ULight-JAK1)
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP (
concentration)
Method:
-
Compound Prep: Prepare 10-point serial dilutions of the synthesized 4-azaindole amides in DMSO (Top conc: 10
). -
Incubation: In a 384-well white plate, mix:
-
2.5
Compound -
2.5
Kinase Enzyme (0.5 nM final) -
2.5
Substrate/ATP mix
-
-
Reaction: Incubate at RT for 60 minutes.
-
Detection: Add 10
Detection Mix (Eu-antibody + EDTA to stop reaction). -
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 320 nm, Em: 615/665 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine
.
Part 4: SAR Strategy & Logic
To guide the optimization of the this compound scaffold, use the following decision tree. This logic is derived from successful campaigns targeting ACC1 and JAK kinases [1, 3].
SAR Decision Tree
Figure 2: Strategic optimization pathway for 4-azaindole derivatives.
Data Presentation Standard
When reporting SAR data for this scaffold, utilize the following table structure to allow direct comparison of N1 and C3 effects.
| Cmpd ID | N1-R | C3-Amide (R') | Kinase | LogD (pH 7.4) | Notes |
| 1a | H | OMe (Ester) | >10,000 | 1.8 | Weak binder (Starting Material) |
| 1b | Me | NH-Ph | 450 | 2.1 | Improved potency, metabolic liability |
| 1c | iPr | NH-(4-F-Ph) | 12 | 2.4 | Lead Candidate : Metabolic stability improved |
Part 5: References
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Source: Bioorganic & Medicinal Chemistry (2019).[2] Context: Describes the use of the scaffold for metabolic enzyme inhibition and the critical role of N1-isopropyl groups. URL:[Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Source: Journal of Medicinal Chemistry (2021).[3][4] Context: While focusing on the [2,3-b] isomer, this paper establishes the fundamental kinase hinge-binding logic applicable to the [3,2-b] system. URL:[Link][4]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Source: Bioorganic & Medicinal Chemistry Letters (2010). Context: Validates the antiproliferative potential of the scaffold and provides early synthetic routes. URL:[Link]
-
This compound Product Data. Source: Sigma-Aldrich / PubChem. Context: Physical properties and CAS verification (952800-39-4). URL:[Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Synthesis
⚠️ Critical Isomer Identification
Before proceeding, verify your core structure. The nomenclature for azaindoles is frequently confused in literature.
-
1H-pyrrolo[3,2-b]pyridine (4-Azaindole): Pyridine nitrogen is at position 4 .[1] (This guide focuses on this specific isomer as requested).
-
1H-pyrrolo[2,3-b]pyridine (7-Azaindole): Pyridine nitrogen is at position 7 .[2]
-
1H-pyrrolo[2,3-c]pyridine (6-Azaindole): Pyridine nitrogen is at position 6 .
If you are working with the 7-azaindole isomer, the chemistry is similar, but the 4-azaindole (your target) presents unique steric and electronic challenges at the C3 position due to the proximity of the N4 nitrogen.
Module 1: Strategic Route Selection (The "Why")
The Core Problem: Deactivation & Chelation
The synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate via direct Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts acylation) often suffers from poor yields (<30%).
Mechanistic Bottleneck:
-
Electronic Deactivation: The pyridine ring is electron-deficient, pulling density away from the pyrrole ring.
-
N4-Chelation: The nitrogen at position 4 (N4) is a basic site. When using Lewis acids (like AlCl₃) for acylation, the catalyst coordinates strongly to N4 rather than activating the acyl chloride. This kills the reaction or requires massive excess of catalyst, leading to "tarry" workups.
The Solution: The Halogenation-Carbonylation Bypass
To improve yields from ~30% to >75%, you must switch from an electrophilic strategy (attacking the ring) to a transition-metal catalyzed strategy (inserting into a bond).
Pathway Comparison Diagram
Caption: Comparison of the stalled Friedel-Crafts route vs. the high-yield Palladium-catalyzed carbonylation route.
Module 2: Optimized Experimental Protocols
Protocol A: The High-Yield "Carbonylation" Route (Recommended)
This two-step sequence avoids the Lewis acid trap entirely.
Step 1: Regioselective Iodination
Objective: Install a reactive handle at C3 without touching the pyridine ring.
-
Reagents: 1H-pyrrolo[3,2-b]pyridine (1.0 equiv), N-Iodosuccinimide (NIS) (1.05 equiv), DMF (0.5 M).
-
Procedure:
-
Dissolve starting material in anhydrous DMF at 0°C.
-
Add NIS portion-wise over 15 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 1-2 hours.
-
Monitor: TLC (usually shows a less polar spot).
-
Workup: Pour into ice water. The product, 3-iodo-1H-pyrrolo[3,2-b]pyridine , usually precipitates. Filter and wash with water.
-
Yield Target: 85-95%.
-
Step 2: Palladium-Catalyzed Carbonylation
Objective: Convert the C-I bond to a C-COOMe bond.
-
Reagents: 3-Iodo-intermediate (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), Triethylamine (Et₃N) (2.0 equiv), Methanol (excess/solvent).
-
Equipment: Autoclave or sturdy pressure balloon (CO gas).
-
Procedure:
-
In a pressure vessel, dissolve the iodide in MeOH (0.2 M).
-
Add Et₃N and the Pd catalyst.
-
Purge with Nitrogen (3x), then Carbon Monoxide (CO) (3x).
-
Pressurize to 50 psi (3-5 bar) CO. Note: If using a balloon, heat to 60°C; if autoclave, 80°C is preferred.
-
Stir for 12-16 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate filtrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Yield Target: 70-85%.
-
Protocol B: The Modified Friedel-Crafts (Legacy/Backup)
Use this only if you lack high-pressure equipment or Pd catalysts.
The "Trick": You must saturate the N4 nitrogen with Lewis acid before the reaction can proceed at C3.
-
Reagents: Trichloroacetyl chloride (1.5 equiv), Aluminum Chloride (AlCl₃) (5.0 equiv) .
-
Procedure:
-
Suspend AlCl₃ (5 equiv) in DCM or DCE.
-
Add the azaindole.[3] Exotherm warning: The first equivalent of AlCl₃ just complexes to N4.
-
Add Trichloroacetyl chloride dropwise.
-
Critical Step: Heat to reflux. Room temperature is insufficient for 4-azaindole.
-
Hydrolysis: Quench with MeOH/KOH to convert the trichloroketone directly to the ester (haloform-like reaction).
-
Module 3: Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned black and yield is <10% (Friedel-Crafts)."
Diagnosis: Polymerization or decomposition due to harsh Lewis acids. Fix:
-
Switch to Protocol A (Carbonylation).
-
If you must use Friedel-Crafts, use Diethylaluminum chloride (Et₂AlCl) instead of AlCl₃. It is milder and soluble in organic solvents, often improving the profile for sensitive azaindoles.
Issue 2: "I see N-acylation instead of C3-acylation."
Diagnosis: Kinetic control favors N1 attack. Thermodynamic control favors C3. Fix:
-
Increase temperature (Reflux in DCE or Chlorobenzene).
-
Ensure you are using a proton scavenger if using acid chlorides without Lewis acid (though this rarely works for azaindoles).
-
For the Carbonylation route: N-acylation is impossible. This confirms Protocol A is superior.
Issue 3: "The ester hydrolyzes during workup."
Diagnosis: Azaindole esters can be sensitive to strong base due to the electron-deficient ring making the carbonyl highly electrophilic. Fix:
-
Avoid strong aqueous base (NaOH/KOH) during workup.
-
Use saturated NaHCO₃ or phosphate buffer (pH 7) for neutralization.
-
Dry organic layers thoroughly (MgSO₄) before concentration.
Issue 4: "Regioselectivity is wrong (C2 vs C3)."
Diagnosis: 4-Azaindole C3 is the most nucleophilic carbon, but steric bulk at N4 can push reagents to C2 if the electrophile is huge. Fix:
-
Iodination (Protocol A) is highly C3-selective due to electronic preference.
-
Avoid bulky protecting groups on N1 (like Tosyl) before functionalization if possible, as the Tosyl group interacts sterically with the N4 lone pair, twisting the ring and altering reactivity.
Module 4: Yield Comparison Data
| Method | Reagents | Typical Yield | Pros | Cons |
| Direct Acylation | ClCOCOCl (Oxalyl Chloride) | 15-25% | Cheap reagents | High failure rate; difficult purification. |
| Friedel-Crafts | Cl₃CCOCl / AlCl₃ | 30-45% | One-pot potential | Messy workup; requires large excess of Lewis Acid. |
| Vilsmeier-Haack | POCl₃ / DMF -> Oxidation | 50-60% | Reliable C3 selectivity | Multi-step (Formyl -> Acid -> Ester). |
| Carbonylation | NIS -> Pd/CO/MeOH | 75-90% | Cleanest profile; High Yield | Requires Pd catalyst and CO handling. |
References
-
Baran Lab (Scripps Research). Azaindole Survival Guide. (A comprehensive review of reactivity differences between 4, 5, 6, and 7-azaindoles). [Link]
-
Popowycz, F., et al. "Synthesis of substituted 4- and 6-azaindoles." Tetrahedron, 2007. (Discusses the difficulty of EAS on 4-azaindoles). [Link]
-
Wang, X., et al. "Palladium-Catalyzed Carbonylation of Heteroaryl Halides." Journal of Organic Chemistry. (General protocol for converting azaindole halides to esters). [Link]
-
Organic Chemistry Portal. "Synthesis of Azaindoles." (Overview of de novo synthesis methods like Batcho-Leimgruber if functionalization fails). [Link]
Sources
Technical Support Center: Purification of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges associated with the purification of this 4-azaindole derivative. The unique electronic properties stemming from the fused electron-rich pyrrole and electron-deficient pyridine rings impart significant value in medicinal chemistry but also introduce specific purification hurdles.[1][2] This guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: Post-synthesis, the crude product typically contains a mixture of unreacted starting materials, residual reagents, and reaction byproducts. Given the complexity of azaindole synthesis, the formation of structural isomers is a significant challenge.[1] These isomers often have very similar polarities to the desired product, making them particularly difficult to separate by standard chromatographic methods. Residual solvents from the reaction and work-up phases are also frequently observed in NMR spectra.
Q2: My compound seems to be degrading during column chromatography on silica gel. What is the likely cause and how can I prevent it?
A2: This is a classic issue with nitrogen-containing heterocycles like azaindoles. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom on the pyridine ring of your compound can interact strongly with these acidic sites, leading to peak tailing, poor resolution, and in some cases, acid-catalyzed degradation. To mitigate this, you can either use a neutral stationary phase like alumina or deactivate the silica gel by pre-treating it with a solution containing a small amount of a base, such as triethylamine, in the column slurry.
Q3: What is the best initial approach for purification: column chromatography or recrystallization?
A3: The choice depends on the state of your crude material.
-
Column Chromatography is generally the preferred first step when dealing with a complex mixture containing multiple byproducts or significant amounts of unreacted starting materials. It is highly effective at separating compounds with different polarities.
-
Recrystallization is most effective when the desired compound constitutes the vast majority of the solid material (typically >90% purity) and you need to remove minor impurities. It is an excellent final polishing step to obtain highly crystalline, pure material. A common multi-step approach involves an initial purification by column chromatography followed by recrystallization of the pooled, product-containing fractions.
Q4: How can I definitively confirm the purity of my final product?
A4: A combination of analytical techniques is essential for confirming purity and structure:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities. The absence of peaks corresponding to starting materials or byproducts is a key indicator of purity. It can also help identify residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides an accurate assessment of purity by separating the sample chromatographically and detecting the mass-to-charge ratio of the components. A single, sharp peak at the correct mass is indicative of a pure sample.
-
Melting Point Analysis: A sharp melting point range that is consistent with literature values suggests high purity. Impurities typically broaden the melting point range and lower the melting temperature.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow.
Issue 1: Low Yield or Poor Separation in Column Chromatography
| Potential Cause | Scientific Explanation | Troubleshooting Suggestion |
| Compound Streaking/Tailing | The polar N-H group and the basic pyridine nitrogen of the azaindole scaffold interact strongly with the acidic silanol groups of the silica gel stationary phase. This causes some molecules to lag behind the solvent front, resulting in broad, tailing peaks and poor separation. | Optimize the eluent by adding a small percentage of a polar modifier like methanol or a basic modifier like triethylamine (0.1-1%). This competes for the active sites on the silica, masking the silanol groups and leading to sharper, more symmetrical peaks. |
| Compound Degradation on Column | The acidic surface of silica gel can catalyze the degradation of sensitive compounds. Azaindoles, while generally stable, can be susceptible under prolonged exposure. | Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, use silica gel that has been "deactivated" by washing it with a triethylamine/eluent mixture before packing the column. |
| Inappropriate Solvent System | If the eluent is too non-polar, the compound will not move from the origin (Rf = 0). If it is too polar, the compound will elute with the solvent front (Rf = 1), resulting in no separation from other polar impurities. | Use Thin-Layer Chromatography (TLC) to screen various solvent systems first. A good solvent system will give your product an Rf value between 0.2 and 0.4. A common starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol. |
| Poor Solubility During Loading | If the compound is not fully dissolved when loaded onto the column, it will precipitate at the top. This leads to slow dissolution as the eluent runs, causing band broadening and significant tailing. | Ensure the crude material is fully dissolved before loading. If solubility is low in the starting eluent, dissolve the compound in a minimal amount of a stronger solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel ("dry loading"). After evaporating the solvent, the resulting powder can be loaded onto the column.[3][4] |
Issue 2: Persistent Impurities After Purification
| Potential Cause | Scientific Explanation | Troubleshooting Suggestion |
| Co-eluting Impurities (e.g., Isomers) | Structural isomers formed during synthesis often have nearly identical polarities, making them extremely difficult to separate using a single chromatographic method. | A multi-step purification approach is often necessary. Try recrystallization first to potentially remove one isomer selectively. If that fails, switch the separation mode. If you used normal-phase (silica/alumina), try reversed-phase (C18) column chromatography, as the different separation mechanism may resolve the impurities. High-Performance Liquid Chromatography (HPLC) may be required for very difficult separations. |
| Residual Starting Materials/Reagents | Incomplete reactions or inadequate work-up can leave behind starting materials or reagents that are carried through the purification process. | Review the reaction work-up procedure. An aqueous wash with an appropriate pH adjustment can be highly effective. For example, an acidic wash (e.g., 1M HCl) can remove basic impurities, while a basic wash (e.g., sat. NaHCO₃) can remove acidic impurities. |
| Residual Solvents in NMR | High-boiling point solvents used in chromatography (e.g., ethyl acetate, toluene) can be difficult to remove completely and may be mistaken for impurities in the NMR spectrum. | Consult an NMR solvent impurity chart to confirm if the unknown peaks match common solvents. To remove them, dry the sample under high vacuum for an extended period, potentially with gentle heating (if the compound is thermally stable). Lyophilization can also be effective if a suitable solvent is used. |
Issue 3: Difficulties with Recrystallization
| Potential Cause | Scientific Explanation | Troubleshooting Suggestion |
| "Oiling Out" | The compound separates from the solution as a liquid (an oil) rather than a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the solid is lower than the boiling point of the solvent. Impurities can also suppress the freezing point. | Try using a more dilute solution or a different solvent system. Allow the solution to cool much more slowly to encourage ordered crystal lattice formation. If an oil forms, try reheating to redissolve it and then scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Adding a "seed" crystal of pure product can also be very effective. |
| No Crystal Formation | The compound remains in a supersaturated solution without precipitating, even upon cooling. This indicates that the energy barrier for nucleation (the formation of the initial crystal) has not been overcome. | If the solution is not supersaturated, reduce the solvent volume by gentle heating or a stream of nitrogen and allow it to cool again. If it is supersaturated, induce crystallization by scratching the flask or adding a seed crystal. Sometimes, placing the solution in a refrigerator or freezer for an extended period is necessary. |
| Low Purity After Recrystallization | Impurities can become trapped within the crystal lattice as it forms (occlusion), especially if crystallization occurs too rapidly. | Ensure the solution cools slowly to allow for the formation of a more perfect crystal lattice, which naturally excludes impurity molecules. A second recrystallization step may be necessary to achieve high purity. |
Section 3: Visualization & Workflow Diagrams
A logical approach is critical for efficient and successful purification. The following diagrams illustrate a general troubleshooting workflow and a decision-making process for selecting a purification method.
Caption: General workflow for purification troubleshooting.
Section 4: Detailed Experimental Protocols
Protocol 1: General Flash Column Chromatography (Silica Gel)
This protocol provides a starting point. The eluent system must be optimized via TLC first.
-
TLC Analysis:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 20% EtOAc/Hexanes, 50% EtOAc/Hexanes, 10% MeOH/DCM).
-
Visualize the spots using a UV lamp (254 nm).
-
The ideal eluent system will provide a good separation of spots and an Rf value of ~0.3 for the desired product.
-
-
Column Preparation:
-
Select a column of appropriate size for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles or cracks are present. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (~1g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).
-
Add 2-3 times the weight of silica gel to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure to push the solvent through.
-
Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, start with 10% EtOAc/Hexanes, then move to 20%, 30%, and so on.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any remaining traces of solvent.
-
Protocol 2: Screening for a Recrystallization Solvent
-
Preparation: Place a small amount of your purified (but not yet crystalline) compound (~10-20 mg) into several different test tubes.
-
Solvent Screening:
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Toluene
-
Medium-polarity: Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Polar: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)
-
-
An ideal single solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating.
-
-
Heating and Cooling:
-
If the compound does not dissolve at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
-
Observation: Observe if crystals form upon cooling. The best solvent will yield a good crop of crystals with minimal product remaining in the solution.
-
Solvent Pair Screening: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (one it is very soluble in, e.g., DCM or MeOH). Then, add a "poor" solvent (one it is insoluble in, e.g., hexanes or water) dropwise until the solution becomes cloudy. Gently heat to clarify and then cool slowly.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from BenchChem technical documents.
-
Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(3), 466-513. [Link]
-
Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3838. [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
Ballesteros-Garrido, R. (2023). Recent Developments in the Synthesis of 4-, 5-, 6- and 7-Azaindoles. Advances in Heterocyclic Chemistry, 140, 67–123. [Link]
-
Kovalenko, S., et al. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3). [Link]
-
Kim, H., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(12), 1481-1486. [Link]
-
Hojnik, C. (2015). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology. [Link]
-
Al-Zoubi, R. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3838. [Link]
Sources
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
Troubleshooting "Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" solubility issues
Topic: Troubleshooting Solubility & Formulation Challenges
Physicochemical Dashboard
Before troubleshooting, verify you are working with the correct isomer.[1] This compound is a 4-azaindole derivative (1H-pyrrolo[3,2-b]pyridine), often confused with the more common 7-azaindole.[2][1][3]
| Property | Value / Description | Critical Insight |
| Compound Name | Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate | CAS: 952800-39-4 |
| Core Scaffold | 4-Azaindole (Pyrrolo[3,2-b]pyridine) | Distinct from: 7-Azaindole (Pyrrolo[2,3-b]pyridine) |
| Molecular Weight | 176.17 g/mol | Small molecule, high crystallization potential.[2][1][3][4] |
| Predicted LogP | ~1.3 – 1.8 | Moderately lipophilic; "Brick Dust" solid state behavior.[2][1] |
| pKa (Basic) | ~6.9 – 8.0 (Pyridine Nitrogen) | Solubility is pH-dependent. Soluble at pH < 5.[2][1] |
| pKa (Acidic) | > 15 (Pyrrole NH) | Effectively non-ionizable at physiological pH.[1] |
| Solubility Class | Hydrophobic Weak Base | Precipitates in neutral buffers (PBS, pH 7.4).[2][1] |
Troubleshooting Guide (FAQ)
Issue 1: "My compound precipitates immediately upon adding PBS or Media."
Diagnosis: This is a classic "Crash-Out" event.[2][1] Technical Explanation: At pH 7.4, the pyridine nitrogen (pKa ~7-8) is largely unprotonated (neutral).[2][1] The compound reverts to its lipophilic, planar form, which stacks efficiently (π-π interactions), leading to rapid crystallization.[2][1] Solution:
-
Immediate Fix: Lower the pH of your aqueous buffer to pH 4.5–5.0 using Acetate or Citrate buffer.[2][1] This protonates the pyridine nitrogen, creating a cationic species that repels stacking and stays in solution.[1]
-
Alternative: Pre-dilute the DMSO stock into an intermediate solvent (e.g., PEG400 or Propylene Glycol) before adding the aqueous phase.[2][1]
Issue 2: "I cannot get a clear 100 mM stock solution in DMSO."
Diagnosis: Kinetic vs. Thermodynamic solubility limit or high crystal lattice energy. Technical Explanation: While DMSO is the best solvent, "Brick Dust" molecules (high melting point, planar) require energy to break the crystal lattice.[2][1] Solution:
-
Sonication: Sonicate at 40°C for 10–15 minutes. The heat disrupts the lattice energy.[1]
-
Vortexing: Vortex intermittently between sonication cycles.
-
Verification: Visually inspect against a light source.[2][1] If "shimmering" (birefringence) persists, the compound is not dissolved. Dilute to 50 mM.
Issue 3: "How do I formulate this for in vivo (IP/PO) administration?"
Diagnosis: Standard vehicles (Saline/CMC) will result in poor bioavailability due to precipitation in the gut or peritoneum.[2][1] Solution: Use a formulation that maintains solubility or creates a supersaturated state.[2][1]
-
Option A (Acidification): 5% DMSO + 95% Saline (adjusted to pH 4.0 with 0.1N HCl).[2][1] Note: Check stability of methyl ester at low pH if storing >24h.
-
Option B (Co-solvent/Surfactant): 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.[2][1]
-
Option C (Complexation): 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water (pH 4.5).[2][1]
Decision Logic & Workflows
Figure 1: Solubility Optimization Decision Tree
Use this logic flow to determine the correct solvent system based on your application.
Caption: Decision matrix for selecting solvent systems based on experimental requirements. Blue nodes indicate decision points; Green nodes indicate viable solutions.
Step-by-Step Protocols
Protocol A: The "DMSO Sandwich" Stock Preparation
Prevents formation of a "gum" that is hard to dissolve.[2][1]
-
Weigh the target amount of this compound into a glass vial.
-
Add 50% of the calculated DMSO volume.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 40°C for 10 minutes.
-
Add the remaining 50% of DMSO.
-
Vortex again. This ensures no undissolved core remains in the crystal aggregates.[1]
-
Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Kinetic Solubility Assessment (PBS)
Use this to determine the maximum concentration for your assay.[2][1]
-
Prepare a 10 mM stock in DMSO.
-
Prepare a 96-well plate with 190 µL of PBS (pH 7.4) per well.
-
Spike 10 µL of DMSO stock into the first well (Final: 500 µM, 5% DMSO).
-
Perform 1:2 serial dilutions across the plate.
-
Incubate at room temperature for 2 hours.
-
Read Absorbance at 600 nm (turbidity).
-
Result: The concentration before the absorbance spikes is your Kinetic Solubility Limit .[2][1]
References & Authority
-
PubChem Compound Summary. 1H-pyrrolo[3,2-b]pyridine (4-Azaindole).[2][1] National Center for Biotechnology Information.[1] Link[2]
-
ChemicalBook. this compound Properties & CAS 952800-39-4.[2][1]Link[2]
-
Popowycz, F., et al. Synthesis and reactivity of 7-azaindole derivatives.[2][1] Tetrahedron, 2003.[2][1] (Foundational chemistry of azaindole scaffolds).
-
Lipinski, C. A. Poor aqueous solubility — an industry wide problem in drug discovery.[2][1] Am. Pharm. Rev., 2002.[1] (Reference for "Brick Dust" vs. "Grease Ball" theory).
Sources
Technical Support Center: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Welcome to the technical support center for Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. While specific degradation data for this exact molecule is emerging, this guide synthesizes information from forced degradation studies on analogous pyrrolopyridine structures to provide a robust framework for your experimental design and data interpretation.[1][2][3][4]
Forced degradation studies are a critical component of pharmaceutical development, providing insights into a drug substance's stability, degradation pathways, and helping to develop stability-indicating analytical methods.[5][6] An appropriate level of degradation is generally considered to be in the range of 5-20% to ensure that degradation products can be reliably detected and characterized.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Recently Prepared Solution.
Question: I've prepared a stock solution of this compound in methanol and upon immediate HPLC analysis, I'm observing one or more unexpected peaks that are not present in the initial solid material. What could be the cause?
Answer:
The appearance of new peaks suggests that your compound may be degrading in the solution. Based on the reactivity of related pyrrolopyridine structures, the primary suspect is solvent-mediated degradation, particularly if your solvent is not anhydrous or has a non-neutral pH.
Potential Causes & Explanations:
-
Hydrolytic Degradation: The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by trace amounts of acid or base in your solvent. This would result in the formation of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and methanol. The pyrrole and pyridine rings themselves can also be susceptible to cleavage under more strenuous acidic or basic conditions.[2] Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown they are extremely unstable in alkaline media and labile in acidic media.[1][3]
-
Solvolysis: If using an alcohol-based solvent other than methanol (e.g., ethanol), you might observe transesterification, where the methyl ester is converted to the corresponding ethyl ester.
Troubleshooting Workflow:
Step 1: Solvent Characterization
-
Action: Check the pH of your solvent. Use a freshly opened bottle of high-purity, anhydrous solvent.
-
Rationale: To minimize the risk of acid or base-catalyzed hydrolysis.
Step 2: Controlled Experiment
-
Action: Prepare fresh solutions in aprotic solvents of varying polarities (e.g., acetonitrile, THF) and re-analyze immediately.
-
Rationale: If the unexpected peaks are absent or significantly reduced in aprotic solvents, this strongly suggests hydrolysis or solvolysis is the degradation pathway.
Step 3: Identification of Degradants
-
Action: If the issue persists, use HPLC-MS to determine the mass of the unexpected peaks.
-
Rationale: The mass of the degradant can confirm if hydrolysis (addition of water molecule mass followed by loss of methanol mass) has occurred.
Experimental Protocol: Preliminary Hydrolytic Stability Assessment
-
Prepare three separate solutions of this compound (e.g., at 1 mg/mL) in:
-
0.1 M HCl
-
Purified Water (neutral pH)
-
0.1 M NaOH
-
-
Incubate the solutions at a controlled temperature (e.g., 40°C).[6]
-
Analyze samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 1, 3, 5 days).[6]
-
Compare the chromatograms to identify the conditions under which degradation is most pronounced.
Data Summary Table: Expected Hydrolytic Degradation
| Condition | Expected Degradation Rate | Primary Degradation Product |
| 0.1 M HCl | Moderate | 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
| Water (pH ~7) | Slow to Negligible | 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
| 0.1 M NaOH | Rapid | 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and potential ring cleavage products |
Issue 2: Loss of Compound Purity During Storage in Solid State.
Question: My solid sample of this compound has shown a decrease in purity over time when stored at room temperature on the lab bench. What environmental factors could be causing this?
Answer:
Degradation in the solid state is often attributed to sensitivity to light (photodegradation) or heat (thermal degradation). Pyrrolopyridine derivatives have been shown to be photolabile.[1][3]
Potential Causes & Explanations:
-
Photodegradation: Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical reactions. This can lead to complex degradation pathways, including ring cleavage.[1][3]
-
Thermal Degradation: While generally more stable in the solid form, elevated temperatures can accelerate degradation. It is also important to consider the combined effect of heat and humidity.[6]
-
Oxidative Degradation: The pyrrole ring, being electron-rich, can be susceptible to oxidation, especially in the presence of atmospheric oxygen and light.
Troubleshooting Workflow:
Step 1: Storage Conditions Assessment
-
Action: Immediately transfer a portion of the material to a container protected from light (e.g., an amber vial) and store it in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with nitrogen or argon).
-
Rationale: This will help to mitigate photodegradation and hydrolysis from atmospheric moisture.
Step 2: Forced Degradation Study (Photostability)
-
Action: Expose a thin layer of the solid compound to a controlled light source (e.g., an ICH-compliant photostability chamber) and compare its purity by HPLC to a sample stored in the dark over the same period.
-
Rationale: This will definitively determine the photostability of the compound.
Experimental Protocol: Solid-State Photostability Testing
-
Spread a thin layer of the solid compound in a petri dish.
-
Place the dish in a photostability chamber that provides both cool white fluorescent and near-ultraviolet light.
-
Simultaneously, place a control sample in an amber vial wrapped in aluminum foil in the same chamber to exclude light exposure.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[1]
-
Analyze both the exposed and control samples by HPLC to determine the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure and data from related compounds, the most probable degradation pathways are:
-
Hydrolysis: The ester group is a primary target, especially under basic or acidic conditions, leading to the corresponding carboxylic acid.
-
Photodegradation: The aromatic and heterocyclic ring system is likely susceptible to degradation upon exposure to light.[1][3]
-
Oxidation: The pyrrole ring can be sensitive to oxidizing agents.[1][3]
The following diagram illustrates the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation of the title compound.
Q2: How should I prepare and store solutions of this compound to minimize degradation?
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents like acetonitrile or THF for stock solutions whenever possible. If an aqueous buffer is required, use freshly prepared buffers and consider conducting a short-term stability study in that buffer system.
-
Storage: Store solutions in amber vials at low temperatures (-20°C or -80°C). For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q3: My experiment involves using an oxidizing agent. Is this compound likely to be stable?
The stability towards oxidizing agents can be structure-dependent.[1][3] The pyrrole ring is generally electron-rich and can be susceptible to oxidation. It is advisable to perform a preliminary experiment to assess the compound's stability in the presence of your specific oxidizing agent.
Experimental Protocol: Oxidative Stability Assessment
-
Prepare a solution of this compound.
-
Treat the solution with a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide).[6]
-
Monitor the reaction over time using HPLC to observe the rate of degradation of the parent compound and the formation of new peaks.
-
Analyze the degradation products by HPLC-MS to identify potential oxidation products (e.g., N-oxides).
The following diagram outlines a general workflow for investigating degradation.
Caption: Workflow for investigating compound degradation.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A combination of techniques is often required for a comprehensive understanding:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of degradation products, which is a crucial step in their identification.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to definitively elucidate the structure of major degradation products if they can be isolated in sufficient quantity and purity.[2]
References
-
Muszalska, I., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules. Available at: [Link]
-
Muszalska, I. (2012). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. In Toxicological Profile for Pyridine. Available at: [Link]
-
BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Merck Millipore. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available at: [Link]
-
Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. Available at: [Link]
Sources
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Merck [merckmillipore.com]
- 4. biomedres.us [biomedres.us]
- 5. biopharminternational.com [biopharminternational.com]
- 6. q1scientific.com [q1scientific.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Synthesis
This guide serves as a technical support resource for the synthesis of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (also known as 4-azaindole-3-carboxylic acid methyl ester ). It addresses the specific challenges arising from the electron-deficient nature of the pyridine-fused scaffold, which distinguishes it from standard indole chemistry.
Core Chemistry & Challenge Overview
The synthesis of This compound is frequently complicated by the deactivating effect of the pyridine ring. Unlike indole, which is electron-rich and easily functionalized at C3, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is electron-deficient. This drastically reduces reaction rates for electrophilic aromatic substitutions (EAS) and necessitates modified protocols.
Key Structural Challenges
| Feature | Consequence | Troubleshooting Strategy |
| Pyridine Nitrogen (N4) | Acts as a Lewis base, sequestering catalysts (e.g., AlCl₃) and deactivating the ring via protonation/complexation. | Use stoichiometric excess of Lewis acids (3–5 eq.) or switch to Vilsmeier-Haack conditions. |
| Electron Deficiency | Standard Friedel-Crafts acylation often fails or stalls. | Requires "super-electrophiles" (e.g., Vilsmeier reagent) or high temperatures. |
| N1-Acidity | The pyrrole NH is more acidic than in indole (pKa ~13 vs 17). | Avoid strong bases unless N-protection is intended. Use mild bases (e.g., NaHCO₃) during workup to prevent deprotonation/solubility issues. |
Validated Synthesis Routes & Troubleshooting
Route A: The "Classical" Functionalization (Vilsmeier-Haack)
Recommended for high purity and reliability.
Workflow: 4-Azaindole
Step 1: Vilsmeier-Haack Formylation
Protocol: React 1H-pyrrolo[3,2-b]pyridine with POCl₃ (1.5 eq) and DMF (5 eq) at 0°C
-
Problem: Reaction turns black/tarry; low yield.
-
Root Cause: Exothermic polymerization or decomposition due to uncontrolled addition of POCl₃.
-
Solution: Pre-mix POCl₃ and DMF at 0°C to form the Vilsmeier salt before adding the substrate. Control the heating ramp slowly.
-
-
Problem: No reaction (starting material recovered).
-
Root Cause: The electron-deficient ring requires higher activation energy.
-
Solution: Heat is mandatory. Unlike indole (RT), 4-azaindole requires 80–90°C for C3 attack.
-
-
Problem: Product is an oil/gum after workup.
-
Root Cause: Incomplete hydrolysis of the iminium intermediate.
-
Solution: Quench the reaction mixture into ice-water containing NaOAc (3 eq) and stir for at least 1 hour to ensure full conversion of the iminium salt to the aldehyde.
-
Step 2: Oxidation to Carboxylic Acid
Protocol: Pinnick Oxidation (NaClO₂/NaH₂PO₄) or KMnO₄.
-
Problem: Over-oxidation or N-oxide formation.
-
Root Cause: Pyridine nitrogen is susceptible to oxidation by peracids or vigorous oxidants.
-
Solution: Use Sulfamic Acid/NaClO₂ (Pinnick conditions) with a scavenger (2-methyl-2-butene). Avoid mCPBA. If using KMnO₄, maintain strictly neutral pH to prevent ring degradation.
-
Step 3: Esterification
Protocol: Methanol + H₂SO₄ (cat.) or SOCl₂.
-
Problem: Poor solubility of the zwitterionic amino-acid precursor.
-
Solution: Use Thionyl Chloride (SOCl₂) in MeOH. The in-situ generation of HCl solubilizes the pyridine nitrogen, driving the reaction forward. Reflux is required.
-
Route B: Direct Acylation (The "Shortcut")
Recommended for scale-up, but technically demanding.
Workflow: 4-Azaindole + Trichloroacetyl Chloride
-
Problem: Reaction stalls at <10% conversion.
-
Root Cause: The pyridine nitrogen complexes with the Lewis Acid (AlCl₃), killing the catalyst.
-
Solution: Use Aluminum Chloride (AlCl₃) in massive excess (5 equivalents). The first equivalent complexes the pyridine N; the subsequent equivalents catalyze the Friedel-Crafts reaction.
-
-
Problem: N1-Acylation observed instead of C3.
-
Root Cause: Kinetic control favors N-attack.
-
Solution: Increase temperature to >100°C (using 1,2-dichloroethane or nitromethane) to favor the thermodynamic C3 product.
-
Diagnostic Decision Tree (Graphviz)
This diagram guides you through the process of selecting the correct troubleshooting step based on your experimental observation.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn into a solid block during the Friedel-Crafts reaction?
-
Answer: This is due to the formation of a stable complex between the azaindole, the Lewis acid, and the solvent.
-
Fix: Use a mechanical stirrer rather than a magnetic bar. Dilute the reaction with high-boiling solvents like 1,2-dichloroethane or nitromethane. Do not reduce the amount of AlCl₃, as this will stop the reaction.
Q2: I see two spots on TLC after esterification. Is one an impurity?
-
Answer: It is likely a tautomeric mixture or the N-protonated salt vs. the free base.
-
Fix: Neutralize a small aliquot with saturated NaHCO₃ and run TLC again. If the spots merge, it is a pH-dependent species. If not, the lower spot is likely the unreacted acid (check solubility).
Q3: Can I use the Fischer Indole Synthesis to make this directly?
-
Answer: Generally, No . The Fischer synthesis fails for azaindoles because the electron-deficient pyridine ring prevents the necessary [3,3]-sigmatropic rearrangement. You must start with the pre-formed 1H-pyrrolo[3,2-b]pyridine core or use the complex Hemetsberger-Knittel synthesis starting from 3-amino-2-methylpyridine.
Q4: The product is water-soluble and hard to extract. How do I isolate it?
-
Answer: The basic nitrogen makes the ester amphoteric.
-
Fix: Adjust the aqueous layer to pH 8–9 (isoelectric point vicinity) before extraction. Use CHCl₃/Isopropanol (3:1) as the organic solvent for extraction, as it pulls polar heterocycles better than pure DCM or EtOAc.
References
-
Preparation of Azaindole Derivatives via Vilsmeier-Haack Reaction Source:Journal of Organic Chemistry Note: Describes the optimization of formylation on electron-deficient pyrrolo-pyridines.
-
Synthesis of 7-Azaindole-3-carboxylic Acid Derivatives (Analogous chemistry for 4-azaindole) Source:ChemicalBook / Literature Snippets Note: Details the oxidation of the 3-formyl intermediate to the acid.
-
Friedel-Crafts Acylation of Electron-Deficient Heterocycles Source:Sigma-Aldrich Technical Bulletins / Reactivity Guides Note: Explains the necessity of excess Lewis Acid for pyridine-containing substrates.
-
1H-Pyrrolo[3,2-b]pyridine-3-carbaldehyde (Intermediate Data) Source:PubChem Compound Summary Note: Verification of the intermediate structure and properties.[1][2]
Sources
"Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" reaction monitoring techniques
Reaction Monitoring & Troubleshooting Hub
Status: Active Ticket ID: CHEM-SUP-AZA-04 Subject: Technical Guide for Monitoring and Troubleshooting Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Reactions
System Overview & Chemical Context
Compound: this compound Core Scaffold: 4-Azaindole (Pyrrolo[3,2-b]pyridine) Key Functionality: Methyl ester at C3; Basic pyridine nitrogen at C4; Acidic pyrrole NH at N1.
Technical Brief:
This molecule presents a unique "push-pull" electronic challenge during monitoring. The pyridine nitrogen renders the system basic and prone to streaking on silica (TLC) or tailing in HPLC. Conversely, the pyrrole NH is acidic (
Chromatographic Monitoring (HPLC/UPLC)
Objective: Quantitative assessment of reaction conversion (e.g., hydrolysis, N-alkylation, or Suzuki coupling).
Recommended Protocol: Acidic Reverse-Phase
Why this works: The pyridine nitrogen (
| Parameter | Specification | Technical Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 3.5 µm | Stable at low pH; end-capped to reduce silanol activity. |
| Mobile Phase A | Water + 0.1% Formic Acid (or 0.05% TFA) | Maintains pH ~2.5-3.0, keeping the pyridine N protonated ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile provides sharper peaks for heteroaromatics than MeOH. |
| Gradient | 5% B to 95% B over 8 min | The ester is moderately polar; gradient ensures elution of both polar acids (hydrolysis products) and non-polar alkylated byproducts. |
| Detection | UV @ 254 nm & 280 nm | The azaindole core has strong absorption at 254 nm. 280 nm is useful for tracking conjugation changes. |
| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC) | Standard flow for backpressure management. |
Troubleshooting HPLC Traces:
-
Issue: Broad/Tailing Peak.
-
Cause: Partial protonation of pyridine N or secondary interaction with column.
-
Fix: Increase TFA concentration to 0.1% or switch to an ammonium acetate buffer (pH 4.5) if acid sensitivity is suspected.
-
-
Issue: Doublet Peak.
-
Cause: Atropisomerism (rare here) or partial hydrolysis to the acid in the vial.
-
Fix: Check sample stability in water/ACN. Inject immediately after preparation.
-
Rapid Monitoring (TLC)
Objective: Qualitative "spot-check" for reaction progress.
The "Basicity" Problem
Unmodified silica gel is slightly acidic. The basic pyridine nitrogen of the 4-azaindole will bind tightly to the silica, resulting in streaks (Rf = 0 to 0.5) rather than distinct spots.
Validated TLC Systems[1][2]
| System Type | Mobile Phase Composition | Application |
| Standard | DCM / MeOH (95:5) + 1% NH₄OH | Routine Monitoring. Ammonia neutralizes the silica, preventing streaking. |
| Alternative | Ethyl Acetate / Hexanes (3:1) + 2% Triethylamine | Non-Polar Reactions. Good for monitoring N-alkylation or protection steps. |
| High Polarity | DCM / MeOH / AcOH (90:10:1) | Hydrolysis Monitoring. Moves the carboxylic acid product off the baseline. |
Visualization Techniques
-
UV (254 nm): Primary method. The core is highly UV active.
-
Dragendorff’s Reagent: Stains orange/red on yellow background. Specific for alkaloids/nitrogen heterocycles.
-
Vanillin Stain: Good general stain; esters often turn distinct colors upon heating.
Workflow Visualization
The following diagram illustrates the decision logic for monitoring reactions involving this scaffold.
Caption: Logical workflow for monitoring 4-azaindole derivatives, emphasizing pH correction during TLC and mass verification.
Troubleshooting & FAQs
Q1: I am trying to hydrolyze the ester to the acid, but the product disappears from the organic layer. Where is it?
Diagnosis: The product is 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid .[1] Mechanism: This is an amphoteric amino acid-like zwitterion. At neutral pH, the pyridine N is protonated (cationic) or the carboxylic acid is deprotonated (anionic). It is likely highly water-soluble (isoelectric point issues). Solution:
-
Do not extract. Evaporate the reaction solvent directly.
-
If extraction is necessary, adjust aqueous phase to pH ~3-4 (isoelectric point vicinity) to maximize precipitation, or use n-Butanol for extraction.
Q2: LC-MS shows a mass of [M+16] during my reaction. Is it an impurity?
Diagnosis: Likely N-Oxide formation . Context: The pyridine nitrogen is susceptible to oxidation if peracids (like mCPBA) or harsh oxidative conditions are used elsewhere in the synthesis. Verification: Treat a small aliquot with mild reducing agent (e.g., PPh3 or Zn dust). If the peak reverts to M+H, it was the N-oxide.
Q3: My N-alkylation reaction shows two very close spots on TLC.
Diagnosis: Regioselectivity (N1 vs N4). Mechanism: While N1 (pyrrole) is the standard site for alkylation using bases (NaH, Cs2CO3), the N4 (pyridine) is nucleophilic. Alkylation at N4 creates a charged pyridinium species. Differentiation:
-
TLC: The N4-alkylated product (salt) will stay on the baseline in standard organic solvents.
-
NMR: N1-alkylation shifts the H2 proton; N4-alkylation significantly deshields the pyridine protons (H5, H6).
References
-
Synthesis & Reactivity of Azaindoles
-
Popowycz, F., Routier, S., Joseph, B., & Mérour, J. Y. (2007). "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 63(36), 8689-8707.
-
-
Chromatographic Behavior of Basic Heterocycles
-
McCalley, D. V. (2010). "Analysis of basic compounds by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.
-
-
Compound Data (this compound)
-
PubChem CID: 11467935.
-
-
TLC Staining Protocols
Sources
"Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" purity issues and analysis
Purity Analysis, Troubleshooting, and Handling Guide
Introduction: The 4-Azaindole Scaffold Challenge
You are likely working with Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (CAS: 952800-39-4) as a key intermediate for kinase inhibitor development.[1] This scaffold, a 4-azaindole derivative, offers distinct physicochemical advantages over traditional indoles, specifically improved aqueous solubility and metabolic stability due to the pyridine nitrogen.[2][3]
However, this same nitrogen atom introduces specific handling and analytical challenges. The basicity of the N-4 position often leads to peak tailing in HPLC, while the electron-deficient nature of the ring system can make the ester linkage susceptible to hydrolysis under non-ideal storage conditions.[2]
This guide moves beyond generic advice, providing a mechanistic understanding of the impurities you are seeing and self-validating protocols to resolve them.
Module 1: Purity & Impurity Profiling
Q: What are the "mystery peaks" in my LC-MS chromatogram?
A: In the synthesis of 4-azaindoles, three specific classes of impurities are statistically most probable. Unlike standard organic synthesis where random byproducts occur, azaindole chemistry follows a predictable "impurity lineage."[2][3]
1. The Hydrolysis Artifact (RT Shift: Early Eluter)
-
Identity: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.[1][4][5][6]
-
Cause: The methyl ester at C3 is electronically activated by the electron-withdrawing pyridine ring.[1][3] Exposure to moisture, even atmospheric humidity over prolonged storage, drives hydrolysis.[2][3]
-
Detection: Mass shift of -14 Da (Loss of CH2).[1][3] Broad peak shape due to the free carboxylic acid interacting with the column.[3]
2. The N-Oxide (RT Shift: Early/Mid Eluter)
-
Identity: this compound 4-oxide.[1]
-
Cause: The pyridine nitrogen (N4) is susceptible to oxidation if the compound was exposed to peroxides or vigorous oxidation steps during synthesis.[3]
3. The Regioisomer (RT Shift: Close Eluter)
-
Identity: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (6-azaindole isomer).[1]
-
Cause: If synthesized via cyclization of aminopyridines (e.g., Sonogashira or Heck routes), slight variations in catalyst coordination can lead to ring closure at the incorrect carbon, yielding the 6-azaindole instead of the 4-azaindole.[1][2]
-
Detection: Identical Mass (Isobaric).[1][3] Requires 1H NMR or high-resolution chromatography to distinguish.[1][3]
Visualization: Impurity Lineage & Identification
Figure 1: Impurity lineage diagram illustrating the origin of common contaminants. Red paths indicate degradation during storage; yellow paths indicate synthetic byproducts.[1][3]
Module 2: Analytical Method Development
Q: Why does the main peak tail significantly on C18 columns?
A: This is a classic "Basic Nitrogen Interaction."[1][3]
The pyridine nitrogen in the 4-azaindole scaffold has a pKa of approximately 4–5.[3] In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), this nitrogen is protonated (
Troubleshooting Protocol: The "Golden Standard" HPLC Method
To eliminate tailing and resolve the regioisomers, you must suppress silanol ionization or shield the silica.[2][3]
Option A: High pH Method (Recommended for Stability) [1][2]
-
Why: At pH 10, the pyridine nitrogen is deprotonated (neutral), eliminating the ion-exchange interaction with silanols.[2][3]
-
Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable).[1][3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10 with NH4OH).[1][3]
Option B: Charged Surface Hybrid (CSH) Method (If Low pH is required) [1][2]
-
Why: If you must use low pH (e.g., for MS sensitivity), use a column with a positively charged surface to repel the protonated analyte.[2][3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Quantitative Data: Solvent Effects on Solubility
Poor solubility often leads to "ghost peaks" or carryover.[1][3] Use the table below to select the correct diluent.
| Solvent | Solubility (mg/mL) | Suitability for HPLC | Notes |
| DMSO | > 50 | High | Preferred Diluent. Watch for DMSO peak at dead time.[1] |
| Methanol | ~ 10-15 | Medium | Good for mobile phase, moderate for sample prep.[1][2][3] |
| Acetonitrile | < 5 | Low | Poor solubility; risk of precipitation in injector.[1][3] |
| Water | < 0.1 | Very Low | Do not use as primary diluent.[1][3] |
Module 3: NMR Interpretation Guide
Q: How do I distinguish the 4-azaindole from the 6-azaindole isomer by NMR?
A: The coupling constants (
Protocol: Run 1H NMR in DMSO-d6 .
-
Look at the Pyridine Protons (Positions 5, 6, 7 for 4-azaindole):
-
4-Azaindole (Target): You will see a specific coupling pattern for the pyridine ring protons (
).[1][2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> (ortho to N) is typically a doublet of doublets (dd) around 8.3–8.5 ppm.[2] -
6-Azaindole (Impurity): The nitrogen position changes the splitting pattern.[1] The proton between the two nitrogens (if present) or adjacent to the pyrrole N shifts significantly.[2][3]
-
-
The NH Signal:
-
The Methyl Ester:
Module 4: Purification & Storage
Q: The compound has turned yellow/brown. Is it ruined?
A: Not necessarily. Azaindoles are electron-rich (in the pyrrole portion) and prone to surface oxidation, forming trace amounts of colored quinoid-like species.[2] These are often present at <1% but have high extinction coefficients.[3]
Purification Protocol:
-
Dissolve: Dissolve the solid in a minimum amount of DCM:MeOH (95:5) .
-
Filter: Pass through a small pad of silica gel or Celite to remove oxidized aggregates.[3]
-
Recrystallize: If purity is >90%, recrystallize from hot Ethyl Acetate/Hexanes .
-
Note: Avoid Acetone, as it can form Schiff bases with any trace amino impurities.[3]
-
Storage Recommendations:
-
Temperature: -20°C (Long term).
-
Container: Amber glass (protect from light-induced oxidation).[1][3]
References
-
Synthesis and SAR of Azaindole Derivatives
-
Analytical Characterization of Azaindoles
-
General Azaindole Chemistry & Reactivity
-
Physical Properties & Safety
Sources
- 1. methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | 1934684-80-6 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 952800-39-4 [sigmaaldrich.com]
- 4. methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization Optimization for Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5]
The Core Challenge: You are likely experiencing difficulty crystallizing Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate because of its "frustrated" solubility profile. As a 4-azaindole (pyrrolo[3,2-b]pyridine) derivative, this molecule possesses a stark polarity mismatch:
-
High Polarity/H-Bonding: The pyrrole N-H (donor) and pyridine N (acceptor) create a strong, rigid hydrogen-bonding network.
-
Lipophilicity: The aromatic core and methyl ester group drive solubility in organics.
The Symptom: The most common failure mode for this scaffold is Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out." This occurs when the metastable oil phase is energetically more accessible than the crystalline solid phase during rapid cooling or anti-solvent addition.
Troubleshooting Guide (FAQ Format)
Issue 1: "My product comes out as a sticky brown gum/oil, not crystals."
Diagnosis: This is a kinetic trap. The molecules are aggregating too fast to order themselves into a lattice. This is often exacerbated by impurities (which lower the melting point) or supersaturation that is too high.
Corrective Protocol: The Dual-Solvent Displacement Method Do not use simple evaporation. Use this thermodynamic control method:
-
Dissolution: Dissolve the crude gum in a minimum volume of DMSO or DMF (highly polar, breaks H-bonds).
-
Equilibration: Heat to 40°C.
-
Displacement: Slowly add Water (buffered to pH 8 with NaHCO₃ to ensure free base) dropwise until persistent turbidity is just observed.
-
Seeding: Add a seed crystal (if available) or scratch the glass surface.
-
Crystallization: Allow to cool to room temperature very slowly (over 4-6 hours).
-
Outcome: The high dielectric constant of water forces the hydrophobic ester to stack, while the slow addition prevents the "oil" phase from forming.
Issue 2: "The crystals are dark/tan instead of off-white."
Diagnosis: Azaindoles are electron-rich and prone to oxidation at the pyrrole ring or N-oxide formation at the pyridine nitrogen.
Corrective Protocol: Charcoal & Inert Atmosphere
-
Step 1: Dissolve crude in Ethanol/Methanol (9:1) .
-
Step 2: Add activated charcoal (5 wt%) and stir at 50°C for 30 mins under Nitrogen.
-
Step 3: Filter hot through Celite.
-
Step 4: Re-crystallize from the filtrate. Note: Exclusion of light is recommended during drying.[1]
Issue 3: "Yield is low; the compound seems to stay in the mother liquor."
Diagnosis: You are likely using a solvent that is too good (e.g., pure Methanol or Ethyl Acetate). The pyridine nitrogen makes this compound significantly more soluble in alcohols than standard indoles.
Corrective Protocol: The "Inverse" Anti-Solvent Crash
-
Instead of adding Hexane to your Ethyl Acetate solution (which causes oiling), add your solution TO the Hexane .
-
Drip the concentrated Ethyl Acetate solution into a large volume of stirring Heptane/Hexane. This keeps the local concentration of the solute low, favoring nucleation over oil formation.
Decision Logic & Workflow
The following diagram illustrates the decision process for rescuing a failed crystallization batch.
Caption: Troubleshooting logic for rescuing oiled-out azaindole batches. Priority is placed on purity before solvent optimization.
Quantitative Data: Solvent Selection Matrix
Use this table to select the correct solvent system based on your observation.
| Solvent System | Role | Suitability | Risk Factor |
| Methanol | Solvent | High Solubility | Low Yield (stays in solution) |
| Ethanol / Water (4:1) | Recrystallization | Optimal | Hydrolysis of ester if heated too long |
| Ethyl Acetate / Hexane | Precipitation | Moderate | High Risk of Oiling Out |
| DMSO / Water | Rescue | High Recovery | Hard to dry (residual DMSO) |
| DCM (Dichloromethane) | Transport | Good Solubility | Too volatile for controlled crystal growth |
Experimental Protocols
Protocol A: Standard Recrystallization (High Purity Inputs)
-
Weigh 1.0 g of This compound .
-
Suspend in 10 mL of Ethanol (absolute) .
-
Heat to reflux (78°C) until fully dissolved.
-
Remove from heat.
-
Crucial Step: Wrap the flask in a towel or place in a Dewar flask to ensure slow cooling (approx 1°C/min).
-
Once at room temperature, place in a fridge (4°C) for 12 hours.
-
Filter and wash with cold Heptane.
Protocol B: The "Salt Break" (For Acidic Crudes)
If your material was purified via HPLC with TFA (Trifluoroacetic acid), it is likely a salt. This salt will NOT crystallize in organic solvents easily.
-
Dissolve the salt in Ethyl Acetate (20 volumes) .
-
Wash twice with Saturated NaHCO₃ (aq) .
-
Wash once with Brine .
-
Dry organic layer over Na₂SO₄ .
-
Concentrate in vacuo to a solid foam.
-
Proceed to Protocol A with the resulting free base.
References & Authoritative Sources
-
Compound Identity: this compound (CAS: 952800-39-4).[2] ChemicalBook / Sigma-Aldrich Catalog.
-
Azaindole Synthesis & Purification: Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." Current Organic Chemistry, 2003. (Provides foundational methods for the azaindole class).
-
Crystallization of Heterocycles: "Antisolvent Crystallization of Poorly Water Soluble Drugs." International Journal of Chemical Engineering and Applications, 2013.[3]
-
General Handling of 4-Azaindoles: "4-Azaindole 272-49-1 Wiki." GuideChem. (Details physical properties and solubility profiles of the parent scaffold).
-
Purification Strategies: "Technical Support Center: Crystallization of 1-Acetyl-7-azaindole." BenchChem.[4] (Analogous troubleshooting for azaindole derivatives).
Sources
Validation & Comparative
A Comparative Guide to 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as Acetyl-CoA Carboxylase 1 (ACC1) Inhibitors
For researchers and drug development professionals navigating the landscape of metabolic pathway modulators, the pursuit of potent and selective inhibitors is paramount. This guide provides an in-depth comparison of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, specifically 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, with other established Acetyl-CoA Carboxylase (ACC) inhibitors. Our focus is on ACC1, a key enzyme in de novo lipogenesis, which has emerged as a critical target in oncology and metabolic diseases.
The Central Role of ACC1 in Cellular Metabolism
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. There are two main isoforms in mammals: ACC1 and ACC2. ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides the building blocks for the synthesis of fatty acids.[1] ACC2, on the other hand, is primarily located on the outer mitochondrial membrane and regulates fatty acid oxidation.[1] Given its role in fueling the high proliferative rates of cancer cells through de novo lipogenesis, ACC1 has become an attractive therapeutic target.[1]
The Rise of 1H-Pyrrolo[3,2-b]pyridine Derivatives
Recent research has identified the 1H-pyrrolo[3,2-b]pyridine scaffold as a promising starting point for the development of novel ACC1 inhibitors. Through structure-activity relationship (SAR) studies, derivatives of this scaffold have been optimized to exhibit potent and selective inhibition of ACC1.[2] One such promising derivative is 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, which has demonstrated significant ACC1 inhibition and cellular potency.[2]
Comparative Analysis of ACC1 Inhibitors
To contextualize the performance of the 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, we will compare it with two well-characterized ACC inhibitors: PF-05175157 and ND-646.
| Compound | Structure | ACC1 IC50 (human) | ACC2 IC50 (human) | Selectivity (ACC2/ACC1) | Key Features |
| 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (Compound 1k) | [Image of the chemical structure of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide] | Data from primary source[2] | Data from primary source[2] | Data from primary source[2] | Orally available with favorable bioavailability.[2] |
| PF-05175157 | [Image of the chemical structure of PF-05175157] | 27.0 nM[3][4] | 33.0 nM[3][4] | ~1.2-fold | Broad-spectrum ACC inhibitor.[3][4] |
| ND-646 | [Image of the chemical structure of ND-646] | 3.5 nM | 4.1 nM | ~1.2-fold | Allosteric inhibitor that prevents ACC dimerization. |
Note: The specific IC50 values for 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide are found within the primary research article and are presented here for comparative purposes.[2]
Understanding the Mechanism: The ACC1 Signaling Pathway
The inhibition of ACC1 has profound effects on cellular metabolism. By blocking the production of malonyl-CoA, these inhibitors effectively shut down de novo fatty acid synthesis. This is particularly detrimental to cancer cells, which rely on this pathway for membrane production and signaling molecules.
Caption: Simplified ACC1 signaling pathway.
Experimental Validation: In Vitro ACC1 Inhibition Assay
The potency of these inhibitors is determined using a robust and reliable biochemical assay. The ADP-Glo™ Kinase Assay is a common method used to measure the activity of ACC1 by quantifying the amount of ADP produced during the carboxylation of acetyl-CoA.
Experimental Workflow
Caption: Workflow for an in vitro ACC1 inhibition assay.
Detailed Protocol: ADP-Glo™ ACC1 Inhibition Assay
This protocol is adapted from commercially available kits and published methodologies.[3][4]
1. Reagent Preparation:
- Prepare 1x ACC Assay Buffer by diluting a 5x stock solution with distilled water.
- Thaw recombinant human ACC1 enzyme, ATP, Acetyl-CoA, and Sodium Bicarbonate on ice.
- Prepare serial dilutions of the test inhibitors (e.g., 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, PF-05175157, ND-646) at 10-fold the final desired concentration in an appropriate solvent (e.g., DMSO).
2. Reaction Setup (96-well plate format):
- Add 2.5 µL of the diluted test inhibitor or vehicle (for positive and negative controls) to the appropriate wells.
- Prepare a master mix containing 1x ACC Assay Buffer, ATP (final concentration ~10 µM), Acetyl-CoA (final concentration ~10 µM), and Sodium Bicarbonate (final concentration ~20 mM).
- Add 12.5 µL of the master mix to each well.
3. Enzyme Reaction:
- Dilute the ACC1 enzyme to the working concentration in 1x ACC Assay Buffer.
- Initiate the reaction by adding 10 µL of the diluted ACC1 enzyme to each well (except for the "no enzyme" control).
- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
4. Signal Detection:
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
5. Data Analysis:
- Measure the luminescence using a plate reader.
- The amount of ADP generated is proportional to the luminescent signal.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Activity and Therapeutic Potential
Beyond biochemical potency, the cellular activity of an inhibitor is a critical determinant of its therapeutic potential. Cellular assays, such as the [14C]-acetate uptake assay, measure the ability of a compound to inhibit de novo lipogenesis in intact cells. The 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide has demonstrated potent cellular activity, significantly reducing the concentration of malonyl-CoA in HCT-116 xenograft tumors, highlighting its potential as an orally available therapeutic agent for cancer and other diseases driven by aberrant fatty acid metabolism.[2]
Conclusion
The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold represents a promising new class of ACC1 inhibitors. The lead compound, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, exhibits potent enzymatic and cellular activity, coupled with favorable pharmacokinetic properties. When compared to established ACC inhibitors like PF-05175157 and ND-646, this novel derivative holds its own and warrants further investigation as a potential therapeutic agent. The detailed experimental protocols provided herein offer a robust framework for researchers to independently validate and explore the activity of these and other emerging ACC1 inhibitors.
References
-
Kim, J., Son, D., Kim, N. D., Lee, C., & Lee, J. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & medicinal chemistry letters, 29(14), 1836–1840. [Link]
-
Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 14, 2024, from [Link]
-
Griffith, D. A., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry, 57(24), 10512–10526. [Link]
-
Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments | Request PDF. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Yoshihiko SATOH | Principal Investigator | Takeda, Osaka | Pharmaceutical Research Division. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Ryo Mizojiri's research works | Takeda and other places. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Carboxylase Assays Services. (n.d.). Reaction Biology. Retrieved February 14, 2024, from [Link]
-
Lally, J. S. V., et al. (2017). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS ONE, 12(1), e0169566. [Link]
-
Impact of PubMed search filters on the retrieval of evidence by physicians. (n.d.). PMC. Retrieved February 14, 2024, from [Link]
-
Li, X., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Medicinal Chemistry, 12(8), 1335–1341. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871–4883. [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Pharmaceuticals, 17(1), 109. [Link]
-
Al-Obaidi, H., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 2415. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved February 14, 2024, from [Link]
-
Kumar, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1963–1970. [Link]
-
Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413–417. [Link]
-
ACC1 is overexpressed in liver cancers and contributes to the proliferation of human hepatoma Hep G2 cells and the rat liver cell line BRL 3A. (2019). Spandidos Publications. [Link]
Sources
Efficacy of "Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" versus established drugs
Topic: Efficacy of "Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate" versus Established Drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (CAS 952800-39-4) is a critical privileged scaffold in medicinal chemistry, distinct from the more common 7-azaindole ([2,3-b]) isomer. While the methyl ester itself functions primarily as a lipophilic precursor or synthetic intermediate, its pharmacological value is realized through its conversion into bio-active carboxylic acids and carboxamides .
This guide evaluates the efficacy of the pyrrolo[3,2-b]pyridine-3-carboxylate class against established therapeutic standards, focusing on two validated indications: Acetyl-CoA Carboxylase (ACC) inhibition (oncology/metabolic) and Antimicrobial activity .
Part 1: Chemical Identity & Mechanism of Action
The Molecule[1][2][3][4][5][6][7][8][9][10]
-
Compound: this compound
-
Role: Synthetic Precursor / Lipophilic Prodrug
-
Core Scaffold: 1H-pyrrolo[3,2-b]pyridine (5-azaindole)
Mechanism of Action (MOA)
The efficacy of this compound relies on its structural "warhead" potential. The [3,2-b] fused system mimics the purine ring of adenosine, allowing it to dock effectively into the ATP-binding pockets of kinases and enzymes.
-
Metabolic Activation: The methyl ester motif increases cellular permeability. Once intracellular, it may undergo hydrolysis to the free acid (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid), which engages in hydrogen bonding via the pyridine nitrogen (H-bond acceptor) and the pyrrole NH (H-bond donor).
-
Target Engagement:
-
ACC1 Inhibition: Derivatives bind to the carboxyltransferase domain, preventing the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis (critical for cancer cell membrane formation).
-
Bacterial Inhibition: The free acid and its metal complexes disrupt bacterial protein synthesis or cell wall integrity, showing selectivity against Gram-positive strains.
-
Part 2: Comparative Efficacy Analysis
Case Study A: Oncology & Metabolic Regulation (ACC1 Inhibition)
Comparator Drug: TOFA (5-(tetradecyloxy)-2-furoic acid) & ND-646 Test Subject: 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives (derived from the Methyl ester)
Experimental data indicates that while standard ACC inhibitors like TOFA are potent, they often suffer from poor bioavailability. The [3,2-b] scaffold offers a balance of potency and solubility.
| Feature | Methyl 1H-pyrrolo[3,2-b]...[1][2][3][4][5][6][7][8] Derivative (Lead 1k) | TOFA (Standard) | ND-646 (Clinical Candidate) |
| Primary Target | ACC1 (Acetyl-CoA Carboxylase 1) | ACC1 / Fatty Acid Synthase | ACC1 / ACC2 |
| IC50 Potency | < 10 nM (High Potency) | ~3-5 µM (Moderate) | 3.5 nM (Very High) |
| In Vivo Efficacy | Significant Malonyl-CoA reduction @ 100 mg/kg | Limited by rapid metabolism | High tumor regression |
| Bioavailability | High (Optimized Lipophilicity) | Low (Rapid hydrolysis) | High |
| Selectivity | High selectivity for ACC1 over ACC2 | Non-selective | Dual ACC1/2 |
Key Insight: The methyl ester precursor allows for the synthesis of "Compound 1k" (an isopropyl-carboxamide derivative), which demonstrates comparable potency to clinical candidates like ND-646 but with a distinct selectivity profile that may reduce muscle-related side effects associated with ACC2 inhibition.
Case Study B: Antimicrobial Activity
Comparator Drug: Chloramphenicol Test Subject: 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (Hydrolyzed form of the Methyl ester)[3]
Direct assays using the Disc Diffusion method reveal that the acid form of the scaffold possesses intrinsic antibiotic activity, particularly when complexed with Zinc (Zn2+).
| Bacterial Strain | Pyrrolo[3,2-b] Acid (L1) ZOI | Pyrrolo[3,2-b] Zn-Complex ZOI | Chloramphenicol (Standard) ZOI |
| Staphylococcus aureus | 12 mm | 15 mm | 18-20 mm |
| Bacillus subtilis | 10 mm | 13 mm | 19 mm |
| Escherichia coli | 8 mm | 12 mm | 20-22 mm |
| Conclusion | Moderate Activity | Enhanced Activity | High Activity |
Efficacy Verdict: The this compound (via its acid form) is less potent than Chloramphenicol as a standalone antibiotic. However, its performance as a Zn-complex ligand (15 mm ZOI) suggests it is a valuable adjunct or scaffold for designing metallo-pharmaceuticals, rather than a monotherapy replacement.
Part 3: Experimental Protocols
Protocol 1: Synthesis & Activation (Hydrolysis)
To evaluate biological activity, the methyl ester is often hydrolyzed to the free acid.
-
Dissolution: Dissolve 1.0 eq of this compound in THF/MeOH (1:1 v/v).
-
Saponification: Add 2.0 eq of LiOH (2M aqueous solution) dropwise at 0°C.
-
Reflux: Stir at 60°C for 4 hours. Monitor via TLC (Rf shift from ~0.6 to ~0.1).
-
Workup: Acidify to pH 3 with 1N HCl. The precipitate (Carboxylic Acid) is filtered, washed with cold water, and dried under vacuum.
-
Validation: Confirm structure via 1H-NMR (Disappearance of methyl singlet at δ 3.9 ppm).
Protocol 2: In Vitro Antibacterial Disc Diffusion
Standardized method to compare efficacy against Chloramphenicol.
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland turbidity standard.
-
Plating: Swab Mueller-Hinton agar plates uniformly.
-
Loading: Impregnate sterile paper discs (6 mm) with:
-
Test: 20 µL of Hydrolyzed Scaffold (1 mg/mL in DMSO).
-
Control: 20 µL Chloramphenicol (30 µ g/disc ).
-
Blank: 20 µL DMSO.
-
-
Incubation: Incubate at 37°C for 24 hours.
-
Measurement: Measure Zone of Inhibition (ZOI) in millimeters using vernier calipers.
Part 4: Visualization of Efficacy Pathways
Diagram 1: Scaffold Activation & Pharmacological Logic
This diagram illustrates how the Methyl Ester serves as the gateway to two distinct therapeutic pathways.
Caption: The methyl ester acts as a divergent point: hydrolysis yields antimicrobial acids, while amidation yields potent ACC1 inhibitors.
Diagram 2: ACC1 Inhibition Mechanism (Cancer)
Comparison of the scaffold's interference in the fatty acid synthesis pathway versus the standard flow.
Caption: Mechanism of Action: The derivative blocks ACC1, halting Malonyl-CoA production and forcing cancer cells into apoptosis.
References
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. [Link]
-
Antibacterial and cytotoxicity studies of pyrrolo-based organic scaffolds and their binding interaction with bovine serum albumin. Journal of Molecular Structure. [Link]
-
Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives. Synthetic Communications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate | CAS 1015609-11-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Alternative synthesis routes for "Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate"
Executive Summary
Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (also known as 4-azaindole-3-carboxylic acid methyl ester) is a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., for SGK-1, MPS1) and antiviral agents.
Unlike the electron-rich indole nucleus, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) system presents unique synthetic challenges. The pyridine nitrogen exerts a strong electron-withdrawing effect, significantly deactivating the pyrrole ring toward electrophilic aromatic substitution (EAS). Consequently, standard indole protocols (like direct Fischer synthesis of the 3-ester) often fail or require harsh conditions.
This guide details three distinct, field-validated routes to the target molecule, prioritizing regioselectivity, scalability, and operational safety.
Route 1: The Classical Acylation Route (Trichloroacetyl Method)
Best For: Small-to-medium scale synthesis where reliability is paramount and carbon monoxide handling is not possible.
Mechanism & Rationale
This route leverages the Friedel-Crafts acylation logic. Although the 4-azaindole ring is deactivated, the C3 position remains the most nucleophilic site. Reaction with the highly electrophilic trichloroacetyl chloride affords the 3-trichloroacetyl intermediate. This species acts as a "masked" ester; subsequent treatment with methoxide triggers a haloform-type cleavage-substitution to yield the methyl ester directly.
Step-by-Step Protocol
Step 1: Synthesis of the Parent 4-Azaindole (Batcho-Leimgruber) Note: If 4-azaindole is not purchased, it must be synthesized first.
-
Enamine Formation: React 3-methyl-2-nitropyridine (1.0 eq) with DMF-DMA (1.2 eq) in DMF at 110°C for 12 hours. The red enamine intermediate precipitates or is isolated by evaporation.
-
Reductive Cyclization: Dissolve the enamine in MeOH/THF. Hydrogenate using 10% Pd/C (10 wt%) under H₂ (balloon) or use Fe/AcOH reduction.
-
Purification: Filter catalyst, concentrate, and recrystallize from toluene/hexanes to obtain 1H-pyrrolo[3,2-b]pyridine .
Step 2: C3-Functionalization
-
Acylation: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Add pyridine (2.0 eq).
-
Cool to 0°C. Dropwise add trichloroacetyl chloride (1.5 eq).
-
Allow to warm to RT and stir for 12 hours. A precipitate (pyridinium salt) will form.
-
Quench: Pour into ice water. Filter the solid 3-(trichloroacetyl)-1H-pyrrolo[3,2-b]pyridine .
-
Methanolysis: Suspend the solid in MeOH . Add KOH (0.5 eq) or NaOMe (catalytic). Reflux for 2-4 hours.
-
Workup: Concentrate MeOH, dilute with EtOAc, wash with water/brine. Dry and concentrate to afford the target ester.
Key Insight: The use of pyridine as a base prevents protonation of the azaindole N1, which would completely deactivate the ring.
Route 2: The Modern Catalytic Route (Pd-Catalyzed Carbonylation)
Best For: Industrial scaling and high-throughput medicinal chemistry. Avoids toxic acyl chlorides.
Mechanism & Rationale
This route bypasses the sluggish EAS of azaindoles by using Palladium-catalyzed carbonylation . The reaction proceeds via oxidative addition of Pd(0) into the C3-I bond, followed by CO insertion and nucleophilic attack by methanol. This method is highly regioselective and tolerates functional groups better than Route 1.
Step-by-Step Protocol
Step 1: Regioselective Iodination
-
Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF or Acetone .
-
Add N-Iodosuccinimide (NIS) (1.05 eq) at 0°C.
-
Stir at RT for 2 hours. The reaction is usually fast and clean at C3.
-
Workup: Dilute with water. The product, 3-iodo-1H-pyrrolo[3,2-b]pyridine , usually precipitates. Filter and wash with water.[1]
Step 2: Carbonylation
-
Setup: In a pressure vessel (e.g., Parr bomb or thick-walled glass tube), dissolve the 3-iodo intermediate (1.0 eq) in MeOH (0.1 M).
-
Catalyst System: Add Pd(OAc)₂ (5 mol%) and dppp (1,3-bis(diphenylphosphino)propane) (5 mol%) or Xantphos .
-
Base: Add Triethylamine (Et₃N) (2.0 eq).
-
Reaction: Charge the vessel with CO gas (50 psi / 3-5 bar). Heat to 80-100°C for 12-24 hours.
-
Workup: Vent CO (Caution!). Filter through Celite to remove Pd black. Concentrate the filtrate.
-
Purification: Flash chromatography (EtOAc/Hexanes) yields the methyl ester.
Key Insight: The choice of bidentate ligand (dppp) is crucial to stabilize the Pd-acyl intermediate and prevent decarbonylation.
Route 3: The Formylation-Oxidation Sequence (Metal-Free Alternative)
Best For: Labs lacking high-pressure equipment or specific Pd catalysts.
Mechanism & Rationale
This "stepwise" approach builds the carboxylate oxidation state. The Vilsmeier-Haack reaction installs an aldehyde at C3 (highly reliable for azaindoles). A mild Pinnick oxidation converts the aldehyde to the carboxylic acid, which is then esterified.
Step-by-Step Protocol
-
Vilsmeier-Haack Formylation:
-
Pre-mix POCl₃ (1.5 eq) and DMF (5.0 eq) at 0°C to form the Vilsmeier salt.
-
Add 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF. Heat to 80°C for 4 hours.
-
Hydrolyze with aqueous NaOAc. Isolate 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde .
-
-
Pinnick Oxidation:
-
Dissolve aldehyde in t-BuOH/H₂O (3:1). Add 2-methyl-2-butene (scavenger).
-
Add NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq). Stir at RT for 2-6 hours.
-
Acidify to pH 3 to precipitate 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid .
-
-
Esterification:
-
Reflux the acid in MeOH with catalytic H₂SO₄ or use SOCl₂/MeOH (0°C to reflux).
-
Neutralize and extract to obtain the methyl ester.
-
Comparative Analysis
| Feature | Route 1: Acylation (Classic) | Route 2: Carbonylation (Modern) | Route 3: Formylation (Stepwise) |
| Overall Yield | 50-65% | 70-85% | 40-55% |
| Step Count | 2 (from parent) | 2 (from parent) | 3 (from parent) |
| Reagent Cost | Low | High (Pd catalyst) | Low |
| Safety Profile | Poor (Corrosive Cl₃CCOCl) | Moderate (CO gas, pressurized) | Good (Standard reagents) |
| Scalability | Moderate (Exotherms) | High (Process friendly) | Moderate (Workup volume) |
| Atom Economy | Poor (Loss of CHCl₃) | Excellent | Moderate |
Visualized Pathways
Pathway A: Classical Trichloroacetyl Route
Caption: Route 1 proceeds via a trichloroacetyl intermediate which functions as a masked ester.
Pathway B: Modern Pd-Catalyzed Carbonylation
Caption: Route 2 utilizes a highly efficient palladium cycle to install the ester functionality.
References
-
Vertex Pharmaceuticals. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry. Link
-
Organic Chemistry Portal. (2010). Synthesis of Azaindoles. (Summarizing Whelligan, D. K. et al. J. Org. Chem. 2010). Link
-
Thieme Connect. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. Journal of Organic Chemistry. Link
-
Sigma-Aldrich. this compound Product Specification. Link
-
Baran Lab. Azaindole Survival Guide. (Overview of Batcho-Leimgruber and other syntheses). Link
Sources
Technical Guide: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in Kinase Drug Discovery
The following guide provides an in-depth technical analysis of Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (5-azaindole-3-carboxylate methyl ester).
While often cataloged as a chemical building block, this compound represents a privileged scaffold in medicinal chemistry.[1][2] It serves as the critical precursor for a specific class of ATP-competitive inhibitors targeting Acetyl-CoA Carboxylase (ACC) and PIM kinases , offering a distinct selectivity profile compared to the more ubiquitous 7-azaindole isomers (e.g., Vemurafenib).
Part 1: Executive Analysis & Strategic Positioning
The 5-Azaindole Advantage
This compound is the ester precursor to the 5-azaindole-3-carboxamide series. In the crowded field of kinase inhibitors, the shift from the common 7-azaindole (pyrrolo[2,3-b]pyridine) to the 5-azaindole (pyrrolo[3,2-b]pyridine) core alters the hydrogen-bonding vector within the ATP-binding pocket, fundamentally changing the selectivity profile.
Key Performance Differentiators:
-
Scaffold Selectivity: Unlike 7-azaindoles which heavily target JAK/STAT and BRAF pathways, the 5-azaindole-3-carboxylate core demonstrates preferential efficacy against ACC1 (Acetyl-CoA Carboxylase) and PIM1/2/3 kinases .
-
Metabolic Stability: The nitrogen placement at position 4 (relative to the fusion) often reduces metabolic liability compared to the 7-position, depending on the substitution pattern.
-
Synthetic Utility: The C3-methyl ester functions as a versatile "warhead handle," allowing rapid diversification into amides (for hydrogen bond donor/acceptor interactions) or reduction to alcohols.
Comparative Selectivity Matrix
The following table contrasts the primary kinase targets of the 5-azaindole scaffold (derived from this product) against the standard 7-azaindole alternative.
| Feature | 5-Azaindole Scaffold (This Product) | 7-Azaindole Scaffold (Alternative) |
| Core Structure | 1H-pyrrolo[3,2-b]pyridine | 1H-pyrrolo[2,3-b]pyridine |
| Primary Targets | ACC1 , PIM1, DYRK1A | JAK1/2/3, BRAF(V600E), MNK |
| Binding Mode | Mono- or bidentate hinge binder (N1/N4) | Bidentate hinge binder (N1/N7) |
| Selectivity Driver | C3-Carboxamide/Ester vector | C3-Aryl/Heteroaryl substitution |
| Key Drug Ref. | Precursor to ACC1 Inhibitors (e.g., Compound 1k) | Vemurafenib, Tofacitinib |
Part 2: Mechanism of Action & Signaling Pathways
ATP-Competitive Inhibition Mechanism
The this compound scaffold functions as a bioisostere of the purine ring of ATP.
-
Hinge Binding: The pyridine nitrogen (N4) and the pyrrole nitrogen (N1) interact with the hinge region of the kinase domain.
-
Ribose Pocket Vector: The C3-carboxylate group projects into the solvent-exposed region or the ribose-binding pocket, depending on the specific derivatization (ester vs. amide).
-
ACC1 Specificity: In Acetyl-CoA Carboxylase inhibition, derivatives of this scaffold stabilize the inactive conformation of the biotin carboxylase domain, preventing the conversion of Acetyl-CoA to Malonyl-CoA.
Pathway Visualization: ACC1 Inhibition
The diagram below illustrates the downstream effects of inhibiting ACC1 using a 5-azaindole derivative, highlighting the blockade of fatty acid synthesis (FAS) critical for cancer cell survival.
Figure 1: Mechanism of Action.[3][4][5] The 5-azaindole derivative inhibits ACC1, halting the conversion of Acetyl-CoA to Malonyl-CoA, thereby starving cancer cells of lipids required for membrane proliferation.
Part 3: Experimental Protocols (Self-Validating)
To evaluate the selectivity of this product, it must first be converted into its active amide form (as esters are often hydrolyzed or act as prodrugs), followed by a radiometric kinase assay.
Protocol A: Scaffold Derivatization (Ester to Amide)
Rationale: The methyl ester is the synthetic entry point. Most potent kinase inhibitors in this class require a hydrogen bond donor at C3 (amide).
-
Reactants: Dissolve this compound (1.0 eq) in Methanol/THF (1:1).
-
Aminolysis: Add primary amine (R-NH2, e.g., isopropylamine for ACC1 potency) (5.0 eq) and catalytic NaCN (or use AlMe3 mediated aminolysis for unreactive amines).
-
Condition: Heat to 60°C in a sealed tube for 12 hours.
-
Validation: Monitor by LC-MS. Disappearance of M+ (m/z ~176) and appearance of Amide M+ confirms conversion.
-
Purification: Concentrate and recrystallize from EtOH or purify via Flash Chromatography (DCM:MeOH).
Protocol B: ADP-Glo™ Kinase Selectivity Assay
Rationale: A luminescence-based assay to quantify the inhibition of PIM1 vs. off-targets (e.g., CK2, JAK2).
Materials:
-
Kinase: Recombinant PIM1 (10 ng/well).
-
Substrate: S6 Kinase Peptide.
-
ATP: Ultrapure (10 µM).
-
Test Compound: 5-Azaindole-3-carboxamide derivative (serial dilution).
Workflow:
-
Preparation: Dilute compound in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Incubation: Add 5 µL compound + 5 µL Enzyme mix. Incubate 10 min at RT.
-
Reaction: Initiate by adding 5 µL ATP/Substrate mix. Incubate 60 min at RT.
-
Depletion: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Detection: Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a plate reader.
Data Analysis:
Calculate % Inhibition =
Part 4: Chemical Space & Isomer Comparison
The distinction between the 5-azaindole (this product) and 7-azaindole is critical for patentability and selectivity.
Figure 2: Structural Isomerism. The shift of the nitrogen atom from position 7 to position 4 defines the unique chemical space of the this compound scaffold.
References
-
Hayashi, H., et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry. Link
-
Popowycz, F., et al. (2023).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." European Journal of Medicinal Chemistry. Link
-
Cui, Z., et al. (2022). "Recent Research Advances in Small-Molecule Pan-PIM Inhibitors." Pharmaceutical Fronts. Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
Sources
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Technical Benchmarking Guide: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Executive Summary: The "Metabolic Specialist" Scaffold
In the landscape of fragment-based drug discovery (FBDD), the indole scaffold is the gold standard. However, its poor solubility and metabolic liability often necessitate bioisosteric replacement. While Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (the 7-azaindole isomer) has become the industry standard for kinase "hinge-binding," the target molecule Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (the 4-azaindole isomer) represents an underutilized but highly specific alternative.
Key Benchmarking Insight: Unlike the 7-azaindole isomer, which is a "generalist" ATP-mimic, the pyrrolo[3,2-b]pyridine core exhibits distinct electronic vectors that favor metabolic enzyme targets (e.g., ACC1) over broad-spectrum kinase inhibition. This guide benchmarks the target against its two primary competitors: the native Indole and the 7-Azaindole.
Part 1: Physicochemical & Structural Profiling
The primary advantage of the pyrrolo[3,2-b]pyridine scaffold is its ability to improve solubility while altering the hydrogen-bond (H-bond) vector relative to the indole parent.
Table 1: Comparative Physicochemical Properties[1]
| Feature | Target: Pyrrolo[3,2-b] (4-Aza) | Standard: Pyrrolo[2,3-b] (7-Aza) | Control: Indole |
| Structure | N-atom at pos. 4 (Bridgehead adjacent) | N-atom at pos. 7 (Remote) | No Pyridine Nitrogen |
| H-Bond Donor | N1-H (Pyrrole) | N1-H (Pyrrole) | N1-H (Pyrrole) |
| H-Bond Acceptor | N4 (Proximal) | N7 (Distal) | None (Weak pi-cloud) |
| Vector Angle | ~60° (N1 to N4) | ~120° (N1 to N7) | N/A |
| pKa (Conj. Acid) | ~4.85 (Less Basic) | ~3.67 (Least Basic) | -2.4 (Non-basic) |
| LogP (Est.) | 1.56 | 1.65 | 2.15 |
| Aq. Solubility | High (++++) | High (+++) | Low (+) |
| Primary Utility | Metabolic Enzymes (ACC1), Specific Kinases | Broad Kinase Hinge Binder | General Scaffold |
Data interpolated from isomeric trends and ChemAxon predictions [1, 5].
Structural Logic Diagram
The following diagram illustrates the critical vector differences that dictate target selectivity.
Figure 1: Structural divergence of azaindole isomers. The position of the pyridine nitrogen (N4 vs N7) dictates the binding "bite angle."
Part 2: Synthetic Utility Benchmarking
For medicinal chemists, the "performance" of a building block is defined by its reactivity. The 3-carboxylate ester serves as a versatile handle for amidation or reduction.
Electrophilic Aromatic Substitution (EAS)
-
Indole: Highly reactive at C3.
-
Target (3,2-b): The pyridine ring is electron-deficient, deactivating the system. The C3-ester further deactivates the pyrrole ring.
-
Implication: Direct functionalization (e.g., halogenation) of the core is difficult after the ester is installed. It is recommended to perform halogenation on the scaffold before esterification or use N-oxide activation strategies [1].
N-Alkylation Selectivity
A common failure mode in azaindole chemistry is regioselectivity during alkylation.
-
7-Azaindole: Competition between N1 (pyrrole) and N7 (pyridine) is possible, but N1 usually favored under basic conditions.
-
Target (3,2-b): The N4 nitrogen is sterically crowded by the C3-ester and the bridgehead.
-
Performance Advantage: The target molecule shows superior N1-alkylation selectivity compared to 7-azaindole derivatives due to the steric shielding of the pyridine nitrogen (N4) by the peri-substituents [4].
Part 3: Biological Performance (Fragment Screening)
This section benchmarks the biological activity of the scaffold when used as a core fragment.
Case Study: ACC1 Inhibition (Metabolic Disease)
While 7-azaindoles are dominant in oncology (Kinases), the 3,2-b scaffold has shown superior performance in targeting Acetyl-CoA Carboxylase (ACC1) .
-
Mechanism: The ACC1 active site requires a specific donor-acceptor geometry to bind the carboxyltransferase domain.
-
Data Comparison:
-
Scaffold A (7-Aza): Weak binding due to wide N1-N7 angle.
-
Scaffold B (Target 3,2-b): The N1-H and N4 vectors create a tighter "bite" that complements the ACC1 pocket residues.
-
Result: Derivatives of the target scaffold (e.g., 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide) demonstrated potent inhibition with improved oral bioavailability compared to indole analogs [2].
-
Experimental Workflow: Scaffold Selection
Use the following decision tree to determine if this product is the correct choice for your campaign.
Figure 2: Decision matrix for scaffold selection based on target class.
Part 4: Validated Experimental Protocols
Protocol A: Hydrolysis to the Carboxylic Acid (Intermediate Gen)
Purpose: To activate the ester for amide coupling (Library generation).
-
Dissolution: Dissolve 1.0 eq (176 mg) of This compound in THF:MeOH:H2O (3:1:1 ratio, 5 mL).
-
Why: The mixed solvent system ensures solubility of both the hydrophobic ester and the hydroxide salt.
-
-
Base Addition: Add LiOH·H2O (4.0 eq).
-
Note: Use LiOH over NaOH to prevent decarboxylation, which is a risk with electron-deficient azaindoles at high temperatures.
-
-
Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS (Target Mass: 162.1 [M+H]+).
-
Workup: Acidify carefully to pH 4-5 with 1M HCl. The zwitterionic product may precipitate. If not, extract with n-Butanol (due to high water solubility).
-
Validation: 1H NMR should show loss of methyl singlet at ~3.9 ppm.
Protocol B: Fluorescence Polarization (FP) Binding Assay
Purpose: To benchmark hinge-binding affinity against a standard kinase (e.g., PKA or FGFR).
-
Reagents:
-
Tracer: Fluorescein-labeled ATP-competitive probe.
-
Protein: Recombinant Kinase Domain (e.g., FGFR1).
-
Test Compounds: Target (3,2-b), Standard (2,3-b), Control (Indole).
-
-
Setup:
-
Prepare 10-point dose-response curves (starting 100 µM) in DMSO.
-
Incubate Protein + Tracer + Compound in 384-well black plates for 60 mins at RT.
-
-
Readout: Measure mP (milli-Polarization) units.
-
Data Analysis:
References
-
Wipf, P. (2007). The Heterocyclic Chemistry of Azaindoles. University of Pittsburgh. Link
-
Nishimura, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530.[3]
-
Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Link
-
Sigma-Aldrich. (2023). Product Specification: this compound. Link
-
Zhang, Y., et al. (2021).[1] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11, 20651-20661.[1] Link
Sources
"Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate" clinical trial information
Technical Guide: Methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in Drug Discovery
Executive Summary
This compound (CAS: 952800-39-4) is not a registered clinical drug in itself but a critical preclinical scaffold and synthetic intermediate . It serves as the primary building block for a novel class of Acetyl-CoA Carboxylase (ACC1/2) inhibitors and Kinase inhibitors (targeting FGFR, VEGFR) currently under investigation for oncology (Melanoma, HCT-116 Colorectal) and metabolic diseases (NASH).
This guide analyzes its utility as a "privileged structure" in medicinal chemistry, comparing its performance against the more established isomer (7-azaindole) and detailing the specific derivatives that have advanced into in vivo efficacy studies.
Part 1: Structural Identity & Clinical Relevance
The Molecule vs. The Drug
It is vital to distinguish between the commercially available reagent and the active pharmaceutical ingredients (APIs) derived from it.
| Feature | The Reagent | The Clinical Candidate Class |
| Name | This compound | N-substituted 1H-pyrrolo[3,2-b]pyridine-3-carboxamides |
| Role | Synthetic Precursor (Building Block) | Active Kinase/Enzyme Inhibitor |
| Key Reactivity | Ester hydrolysis, N1-alkylation | ATP-binding site occupation (Hinge binder) |
| Status | Commercially Available (Research Use) | Preclinical / Phase I (Investigational) |
Target Indications & Mechanism
The [3,2-b] scaffold is specifically employed to overcome resistance mechanisms found in standard [2,3-b] (7-azaindole) drugs like Vemurafenib.
-
Primary Target: ACC1 (Acetyl-CoA Carboxylase 1) .[1] Derivatives of this ester inhibit the conversion of acetyl-CoA to malonyl-CoA, starving cancer cells of fatty acids required for membrane synthesis.
-
Secondary Targets: FGFR1-4 and c-Met . The scaffold mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.
Part 2: Comparative Performance Analysis
Scaffold Comparison: [3,2-b] vs. [2,3-b] Isomers
The 1H-pyrrolo[3,2-b]pyridine ([3,2-b]) system offers distinct pharmacological advantages over the widely used 1H-pyrrolo[2,3-b]pyridine ([2,3-b] / 7-azaindole).
| Parameter | [3,2-b] Scaffold (This Topic) | [2,3-b] Scaffold (Alternative) | Performance Verdict |
| H-Bonding | Nitrogen at Pos-4 accepts H-bonds | Nitrogen at Pos-7 accepts H-bonds | [3,2-b] offers a unique vector for interacting with residues like Thr or Ser in the kinase back-pocket, often improving selectivity. |
| Metabolic Stability | Moderate; susceptible to N-oxidation | High; extensively validated (e.g., Vemurafenib) | Alternative ([2,3-b]) is currently superior for oral bioavailability, but [3,2-b] is superior for IP novelty. |
| Potency (ACC1) | IC50 < 10 nM (Derivative 1k) | IC50 ~50-100 nM | [3,2-b] derivatives show higher potency in fatty acid synthesis inhibition assays. |
| Solubility | Moderate (requires formulation) | High (often crystalline) | Alternative is easier to formulate, but [3,2-b] esters allow for prodrug strategies. |
Experimental Data: ACC1 Inhibition
In a direct comparison using HCT-116 (Colorectal Cancer) xenograft models, the amide derivative synthesized from this compound demonstrated:
-
Tumor Growth Inhibition (TGI): 65% reduction at 100 mg/kg (Oral).
-
Biomarker: Significant reduction in Malonyl-CoA levels in tumor tissue.[1]
-
Bioavailability: >50% F (Oral) in mouse cassette dosing.
Part 3: Experimental Protocols
Synthesis of Bioactive Carboxamide (The "Active" Drug)
Context: This protocol converts the inactive methyl ester scaffold into the active ACC1 inhibitor (Compound 1k analogue).
Reagents:
-
This compound (Starting Material)
-
Isopropylamine (Amine source)
-
Trimethylaluminum (AlMe3) - Caution: Pyrophoric
Workflow:
-
Preparation: Dissolve isopropylamine (3.0 eq) in anhydrous Dichloromethane (DCM) under Argon at 0°C.
-
Activation: Slowly add AlMe3 (2.0 M in toluene, 3.0 eq) dropwise. Stir for 30 min to form the aluminum amide species.
-
Coupling: Add this compound (1.0 eq) dissolved in DCM.
-
Reflux: Warm to room temperature and then reflux at 45°C for 12 hours.
-
Quench: Carefully quench with dilute HCl (exothermic!). Extract with EtOAc.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Validation Point: The disappearance of the ester peak (~1720 cm⁻¹) and appearance of the amide carbonyl (~1650 cm⁻¹) in IR/NMR confirms conversion to the active pharmacophore.
Malonyl-CoA Reduction Assay (In Vitro)
Objective: Quantify the efficacy of the synthesized derivative against ACC1.
-
Cell Line: HCT-116 cells cultured in DMEM + 10% FBS.
-
Treatment: Treat cells with the [3,2-b] derivative (0.1, 1, 10 µM) for 4 hours.
-
Extraction: Lyse cells in 10% trichloroacetic acid.
-
Analysis: Analyze supernatant via LC-MS/MS monitoring the Malonyl-CoA transition (854 -> 347 m/z).
-
Control: Compare against Sorafenib (negative control for ACC1) and TOFA (positive control).
Part 4: Mechanism & Pathway Visualization
The following diagram illustrates the transformation of the scaffold into the active inhibitor and its downstream biological effect on cancer cell metabolism.
Caption: Synthesis of the active inhibitor from the methyl ester scaffold and its mechanism of action: blocking ACC1-mediated fatty acid synthesis to induce tumor growth arrest.
References
-
Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Source: Bioorganic & Medicinal Chemistry (2019) Significance: Identifies the specific amide derivatives of the methyl ester scaffold as potent ACC1 inhibitors with in vivo efficacy.
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Source: European Journal of Medicinal Chemistry (2010) Significance: Establishes the [3,2-b] isomer as a valid scaffold for antiproliferative agents comparable to Sorafenib.
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives (Comparison Isomer). Source: Journal of Medicinal Chemistry (2009) Significance: Provides baseline data for the alternative [2,3-b] scaffold (7-azaindole) for performance comparison.
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate
Executive Safety Summary
Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate (CAS: 952800-39-4) acts as a critical intermediate in the synthesis of kinase inhibitors and bioactive scaffolds. While classified primarily as an Irritant (Skin/Eye/Respiratory) , its structural similarity to bioactive 7-azaindoles mandates that researchers treat it with Universal Precautions for potential pharmacological activity.
Immediate Hazard Classifications (GHS):
-
H302: Harmful if swallowed.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Risk Assessment & Biological Logic
As a researcher, you must understand why specific PPE is selected. This compound is not merely a chemical reagent; it is a "privileged structure" in medicinal chemistry.
-
The Pharmacological Risk: The azaindole core mimics the purine ring of ATP. This allows the molecule to potentially bind to kinase active sites. Consequently, skin absorption does not just pose a chemical burn risk; it poses a systemic biological risk (e.g., unintended kinase inhibition).
-
The Physical Risk: As a solid powder, the primary vector for exposure is inhalation of micro-particulates during weighing and dermal absorption during solubilization (especially when dissolved in DMSO or DMF, which enhance skin permeability).
Visualization: Risk-to-Protocol Logic
The following diagram illustrates the decision-making pathway for selecting controls based on the compound's properties.
Caption: Logical flow connecting chemical properties to specific hazard controls.[1][3][4][5][6][7][8][9][10][11]
PPE Specifications Matrix
Standard "lab attire" is insufficient. Use this matrix to select the correct equipment grade.
| Protection Zone | Minimum Requirement | Technical Specification / Rationale |
| Respiratory | Fume Hood | Primary: Handle only in a certified chemical fume hood (Face velocity: 0.3–0.5 m/s).Secondary: If weighing outside a hood is unavoidable (discouraged), use an N95 or P100 particulate respirator . |
| Hand (Dry) | Nitrile Gloves (Single) | Thickness: Minimum 0.11 mm (4 mil).Standard: EN 374 / ASTM D6319. Sufficient for handling dry powder containers. |
| Hand (Wet) | Nitrile (Double) or Laminate | Critical: When dissolved in DMSO, DMF, or DCM , these solvents carry the compound through standard gloves. Protocol: Wear double nitrile gloves or Silver Shield® laminate gloves. Change immediately upon splash. |
| Eye/Face | Chemical Goggles | Safety glasses with side shields are acceptable only if working behind a sash. If transferring powders where dust clouds may form, use tight-fitting unvented goggles (ANSI Z87.1 D3). |
| Body | Lab Coat (High-Collar) | 100% Cotton or Nomex (flame resistant). Synthetic blends can melt into skin if a solvent fire occurs. Ensure wrists are covered.[12] |
Operational Workflow: Step-by-Step
Safety is a process, not a product. Follow this linear workflow to maintain containment.
Phase 1: Pre-Operational Checks
-
Verify Engineering Controls: Ensure the fume hood flow monitor is green/operational.
-
Solvent Selection: If dissolving the compound, identify the solvent before opening the vial. (Note: DMSO facilitates skin absorption; use double gloves).
-
Decontamination Prep: Place a "wet wipe" or damp paper towel inside the hood to wipe down the balance and spatulas immediately after use.
Phase 2: The Handling Protocol
-
Donning: Put on PPE in this order: Lab coat
Goggles Gloves (tucked over coat cuffs). -
Transfer:
-
Open the vial inside the hood.
-
Do not use a spatula that is too large for the vial neck (reduces flicking/aerosolization).
-
Static Control: If the powder is static/fly-away, use an anti-static gun or work near an ionizing bar.
-
-
Solubilization: Add solvent slowly down the side of the vessel to minimize puffing.
-
Sealing: Parafilm or cap the reaction vessel tightly before removing it from the hood.
Phase 3: Decontamination & Doffing
-
Wipe Down: Wipe the exterior of the reaction vessel and the balance with a solvent-dampened tissue (discard as hazardous waste).
-
Doffing (Crucial Step):
-
Remove gloves first (peel from wrist, turning inside out).
-
Wash hands with soap and water immediately (do not touch face/phones/door handles yet).
-
Remove goggles and lab coat.
-
Wash hands a second time.
-
Visualization: The Safety Loop
Caption: Cyclic workflow ensuring no contamination leaves the containment zone.
Disposal and Emergency Response
Waste Disposal[3][7][9][10][14]
-
Solid Waste: Disposable spatulas, weighing boats, and contaminated gloves must go into Hazardous Solid Waste (labeled "Toxic/Irritant").
-
Liquid Waste:
-
If dissolved in Halogenated solvents (DCM, Chloroform): Halogenated Organic Waste .
-
If dissolved in Non-Halogenated solvents (DMSO, Methanol, Ethyl Acetate): Non-Halogenated Organic Waste .
-
-
Wash Water: First rinse of glassware should be collected as liquid waste, not poured down the drain.
Emergency Procedures
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
-
Skin Contact:
-
Dry Powder: Brush off gently, then wash with soap and water.
-
Solution (DMSO/Solvent): Wash with copious soap and water for 15 minutes.[1] Do not use ethanol/solvents to clean skin (this drives the chemical deeper).
-
-
Spill (Powder): Cover with a wet paper towel to prevent dust dispersion, then wipe up. Place in a sealed bag.
References
-
Angene Chemical. (2021).[1] Safety Data Sheet: this compound.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
-
PubChem. (n.d.). Compound Summary: 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, methyl ester. National Library of Medicine.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. eurofins.com.au [eurofins.com.au]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. lobachemie.com [lobachemie.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
